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  • Product: benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride
  • CAS: 1951441-46-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Mechanism of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, a valuable buil...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, a valuable building block in medicinal chemistry. The guide details two primary synthetic pathways for the key intermediate, 3-amino-3-methylazetidine, including step-by-step experimental protocols. Furthermore, it delves into the underlying reaction mechanisms, offering insights into the chemical transformations. Characterization data and visual diagrams are included to facilitate a thorough understanding of the synthesis and structure of the target molecule. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

Introduction

Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural and conformational properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1] Specifically, 3-amino-3-methylazetidine serves as a crucial scaffold in the development of various therapeutic agents. The title compound, benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, is a protected form of this key amine, rendering it a stable and versatile intermediate for further synthetic manipulations. The benzyloxycarbonyl (Cbz or Z) protecting group offers robust protection under various conditions and can be selectively removed, making it a valuable tool in multi-step syntheses.[2]

This guide will explore two plausible and efficient synthetic routes to benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, starting from commercially available precursors. The causality behind experimental choices, such as the selection of protecting groups and reaction conditions, will be explained to provide a deeper understanding of the synthetic strategy.

Synthesis Pathways

The synthesis of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride hinges on the successful preparation of the key intermediate, 3-amino-3-methylazetidine. Due to the inherent reactivity of the azetidine ring and the amine functionality, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the azetidine nitrogen due to its stability and ease of removal under acidic conditions.

Two primary pathways for the synthesis of the crucial intermediate, 1-Boc-3-amino-3-methylazetidine, are presented below.

Pathway A: From 1-Boc-3-azetidinone

This pathway commences with the commercially available 1-Boc-3-azetidinone and involves the introduction of the methyl and amino groups at the 3-position.

digraph "Pathway_A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="1-Boc-3-azetidinone"]; step1 [label="Grignard Reaction\n(MeMgBr)"]; step2 [label="1-Boc-3-hydroxy-3-methylazetidine"]; step3 [label="Mitsunobu Reaction\n(DPPA, PPh3, DEAD)"]; step4 [label="1-Boc-3-azido-3-methylazetidine"]; step5 [label="Reduction\n(H2, Pd/C)"]; step6 [label="1-Boc-3-amino-3-methylazetidine"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; }

Synthetic route starting from 1-Boc-3-azetidinone.

Experimental Protocol for Pathway A:

Step A1: Synthesis of 1-Boc-3-hydroxy-3-methylazetidine

  • To a solution of 1-Boc-3-azetidinone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (MeMgBr) solution (3.0 M in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-hydroxy-3-methylazetidine.

Step A2: Synthesis of 1-Boc-3-azido-3-methylazetidine

  • To a solution of 1-Boc-3-hydroxy-3-methylazetidine and triphenylphosphine (PPh₃) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.[3]

  • After stirring for 15-20 minutes, add diphenylphosphoryl azide (DPPA) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 1-Boc-3-azido-3-methylazetidine.

Step A3: Synthesis of 1-Boc-3-amino-3-methylazetidine

  • Dissolve 1-Boc-3-azido-3-methylazetidine in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 1-Boc-3-amino-3-methylazetidine, which can often be used in the next step without further purification.

Pathway B: From 3-methylazetidin-3-ol Hydrochloride

This alternative pathway utilizes commercially available 3-methylazetidin-3-ol hydrochloride.

digraph "Pathway_B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="3-Methylazetidin-3-ol\nHydrochloride"]; step1 [label="Boc Protection\n(Boc)2O, Base"]; step2 [label="1-Boc-3-hydroxy-3-methylazetidine"]; step3 [label="Mitsunobu Reaction\n(DPPA, PPh3, DEAD)"]; step4 [label="1-Boc-3-azido-3-methylazetidine"]; step5 [label="Reduction\n(H2, Pd/C)"]; step6 [label="1-Boc-3-amino-3-methylazetidine"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; }

Synthetic route starting from 3-methylazetidin-3-ol hydrochloride.

Experimental Protocol for Pathway B:

Step B1: Synthesis of 1-Boc-3-hydroxy-3-methylazetidine

  • Suspend 3-methylazetidin-3-ol hydrochloride in a suitable solvent such as dichloromethane or a mixture of THF and water.[4]

  • Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture and stir at room temperature overnight.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-Boc-3-hydroxy-3-methylazetidine.

The subsequent steps (B2 and B3) to convert 1-Boc-3-hydroxy-3-methylazetidine to 1-Boc-3-amino-3-methylazetidine are identical to steps A2 and A3 in Pathway A.

Final Synthesis Steps
digraph "Final_Steps" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="1-Boc-3-amino-3-methylazetidine"]; step1 [label="Boc Deprotection\n(TFA or HCl in Dioxane)"]; step2 [label="3-Amino-3-methylazetidine\n(as salt)"]; step3 [label="Cbz Protection\n(Benzyl Chloroformate, Base)"]; step4 [label="Benzyl N-(3-methylazetidin-3-yl)carbamate"]; step5 [label="Salt Formation\n(HCl in Ether or Dioxane)"]; step6 [label="Benzyl N-(3-methylazetidin-3-yl)carbamate\nHydrochloride"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; }

Final steps to the target compound.

Experimental Protocol for Final Synthesis Steps:

Step C1: Deprotection of 1-Boc-3-amino-3-methylazetidine

  • Dissolve 1-Boc-3-amino-3-methylazetidine in a suitable solvent such as dichloromethane or methanol.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane or diethyl ether at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting 3-amino-3-methylazetidine salt is often used directly in the next step.

Step C2: Synthesis of Benzyl N-(3-methylazetidin-3-yl)carbamate

  • Dissolve the crude 3-amino-3-methylazetidine salt in a mixture of a suitable organic solvent (e.g., dichloromethane or THF) and water.

  • Cool the mixture to 0 °C and add a base, such as sodium bicarbonate or triethylamine, to neutralize the salt and basify the solution.

  • Slowly add a solution of benzyl chloroformate in the same organic solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure benzyl N-(3-methylazetidin-3-yl)carbamate.

Step C3: Formation of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride

  • Dissolve the purified benzyl N-(3-methylazetidin-3-yl)carbamate in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride in diethyl ether or dioxane with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride.

Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mitsunobu Reaction for Azide Formation

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including azides, with inversion of stereochemistry.[3] The reaction proceeds through the following key steps:

  • Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DEAD (or DIAD), forming a betaine intermediate.

  • Proton Transfer: The betaine deprotonates the alcohol, forming an alkoxide and a protonated phosphonium species.

  • Formation of the Oxyphosphonium Salt: The alkoxide attacks the positively charged phosphorus atom, displacing the hydrazine derivative and forming a key oxyphosphonium salt intermediate. This step activates the hydroxyl group, turning it into a good leaving group.

  • SN2 Attack by Azide: The azide anion, generated from DPPA, acts as a nucleophile and attacks the carbon atom bearing the oxyphosphonium leaving group in an Sₙ2 fashion. This results in the formation of the desired azide with inversion of configuration at the stereocenter, if applicable.

digraph "Mitsunobu_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

R3POH [label="R3P + DEAD"]; Betaine [label="Betaine Intermediate"]; Alcohol [label="R'-OH"]; Alkoxide [label="R'-O-"]; Oxyphosphonium [label="[R3P-OR']+\nOxyphosphonium Salt"]; Azide [label="N3-"]; Product [label="R'-N3"];

R3POH -> Betaine; Betaine -> Alkoxide [label="+ R'-OH"]; Alkoxide -> Oxyphosphonium [label="+ [R3P-DEAD-H]+"]; Oxyphosphonium -> Product [label="+ N3-"]; }

Simplified mechanism of the Mitsunobu reaction.

Carbamate Formation

The formation of the benzyl carbamate is a nucleophilic acyl substitution reaction.[5]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-amino-3-methylazetidine acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final benzyl carbamate product.

digraph "Carbamate_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Amine [label="R-NH2"]; CbzCl [label="Benzyl Chloroformate"]; Tetrahedral [label="Tetrahedral Intermediate"]; Product [label="R-NH-Cbz"]; HCl [label="HCl"];

Amine -> Tetrahedral [label="+ Cbz-Cl"]; Tetrahedral -> Product [label="- Cl-"]; Product -> Product [label="- H+ (Base)"]; }

Mechanism of benzyl carbamate formation.

Characterization Data

The identity and purity of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride should be confirmed by standard analytical techniques.

PropertyValueSource
CAS Number 1951441-46-5[6][7][8]
Molecular Formula C₁₂H₁₇ClN₂O₂[8]
Molecular Weight 256.73 g/mol [9]
Appearance White to off-white solid (expected)-
Solubility Soluble in water, methanol (expected)-

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (around 7.3 ppm), a singlet for the benzylic protons (around 5.1 ppm), signals for the azetidine ring protons, and a singlet for the methyl group.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring, including the quaternary carbon at the 3-position.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and C-O stretch.

Conclusion

This technical guide has outlined two viable and detailed synthetic pathways for the preparation of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, a key intermediate in pharmaceutical research. By providing step-by-step protocols, mechanistic insights, and expected characterization data, this document serves as a valuable resource for chemists in the field. The choice between the two presented pathways will likely depend on the availability and cost of the starting materials. Both routes employ well-established chemical transformations, ensuring their reproducibility and scalability.

References

  • MDPI. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl n-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • PubChem. (n.d.). Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2020). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Syntheses. (2001). Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Methyl 3-benzylidenecarbazate1 (3a): 1H NMR (CDCl3): δ 8.54 (s, NH, 1H), 7.89 (s, CH, 1H), 7.67- 7.35 (m, ArH, 5H), 3.80-3.76 (s, CH3, 3H). Retrieved from [Link]

  • PMC. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • ChemContract Research. (2026). 1-BOC-3-methylazetidine. Retrieved from [Link]

  • Pearson. (n.d.). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Retrieved from [Link]

  • NextSDS. (n.d.). benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]

  • RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

  • ReactionFlash. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • PMC. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • Auburn University. (n.d.). The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Retrieved from [Link]

  • Rsc.org. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Chemical Shifts. (n.d.). Benzyl (E)-3-(2-carbamoylphenyl)acrylate - Optional[13C NMR]. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Benzyl N-(3-methylazetidin-3-yl)carbamate HCl

For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, a molecule of significant interest in medicinal chemistry and drug development, requir...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, a molecule of significant interest in medicinal chemistry and drug development, requires precise characterization to ensure its identity, purity, and quality. Among the fundamental physicochemical properties, molecular weight and exact mass are paramount. This guide provides a comprehensive overview of these two critical parameters for Benzyl N-(3-methylazetidin-3-yl)carbamate HCl, detailing their theoretical calculation, experimental determination, and the scientific principles that underpin these measurements.

Core Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts crucial for analytical accuracy.

  • Molecular Weight (or Molar Mass): This is a weighted average of the masses of all the naturally occurring isotopes of the atoms in a molecule. The calculation uses the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages based on isotopic abundance. Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).[1][2]

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element.[3] It is a discrete value and does not account for the natural isotopic distribution. High-resolution mass spectrometry is capable of measuring the exact mass of a molecule, providing a powerful tool for determining its elemental composition.[4][5][6]

Chemical Identity of Benzyl N-(3-methylazetidin-3-yl)carbamate HCl

To accurately determine the molecular weight and exact mass, confirming the correct molecular formula is the first essential step.

  • Chemical Name: Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride

  • CAS Number: 1951441-46-5[7][8][9]

  • Molecular Formula: C12H17ClN2O2[7]

This formula indicates that each molecule is composed of 12 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms, along with the associated hydrochloride salt.

Theoretical Calculation of Molecular Weight and Exact Mass
3.1. Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic masses of all atoms in the molecular formula.[10]

Table 1: Atomic Weights of Constituent Elements

ElementSymbol# of AtomsStandard Atomic Weight (amu)Total Weight (amu)
CarbonC1212.011144.132
HydrogenH171.00817.136
ChlorineCl135.45335.453
NitrogenN214.00728.014
OxygenO215.99931.998
Total 256.733

Therefore, the Molecular Weight of Benzyl N-(3-methylazetidin-3-yl)carbamate HCl is 256.73 g/mol .

3.2. Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotope of each element in the molecular formula.

Table 2: Monoisotopic Masses of Constituent Elements

ElementSymbol# of AtomsMost Abundant IsotopeMonoisotopic Mass (Da)Total Mass (Da)
CarbonC12¹²C12.000000144.000000
HydrogenH17¹H1.00782517.133025
ChlorineCl1³⁵Cl34.96885334.968853
NitrogenN2¹⁴N14.00307428.006148
OxygenO2¹⁶O15.99491531.989830
Total 256.097856

Thus, the Exact Mass of Benzyl N-(3-methylazetidin-3-yl)carbamate HCl is 256.097856 Da .

Experimental Determination

The theoretical values are confirmed through experimental techniques, primarily mass spectrometry.

4.1. Mass Spectrometry: A Fundamental Tool

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is the definitive method for determining molecular weight and exact mass.[10][12]

Diagram 1: General Workflow of Mass Spectrometry

Mass_Spectrometry_Workflow cluster_0 Mass Spectrometer Sample Sample Introduction IonSource Ion Source Sample->IonSource Vaporization MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation by m/z DataSystem Data System & Spectrum Detector->DataSystem Signal Processing caption A simplified workflow of a mass spectrometer.

Sources

Foundational

Solubility profile of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride in aqueous solutions

Aqueous Solubility and Hydrolytic Stability Profiling of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride: A Technical Whitepaper In early-stage drug development and synthetic optimization, evaluating the aqueous...

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Author: BenchChem Technical Support Team. Date: March 2026

Aqueous Solubility and Hydrolytic Stability Profiling of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride: A Technical Whitepaper

In early-stage drug development and synthetic optimization, evaluating the aqueous solubility of bifunctional building blocks requires looking beyond simple thermodynamic dissolution. As an application scientist, I approach solubility profiling not merely as a physical chemistry measurement, but as a dynamic kinetic system.

Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (CAS: 1951441-46-5) presents a classic physicochemical dichotomy[1]. The highly soluble azetidine hydrochloride salt actively drives the molecule into the aqueous phase, while the lipophilic carboxybenzyl (Cbz) group restricts it. More critically, the carbamate linkage acts as a chemical ticking clock in physiological buffers. This guide details the causality, mechanisms, and self-validating protocols required to accurately profile this compound.

The Physicochemical Dichotomy

To design an effective solubility assay, we must first deconstruct the molecule's structural components and their individual contributions to aqueous behavior.

  • The Azetidine Core: Azetidine hydrochloride is a four-membered nitrogen-containing heterocycle known for its high aqueous solubility[2]. The ionized secondary amine (typically exhibiting a pKa between 9.0 and 10.0) ensures rapid initial wetting and dissolution in water.

  • The Hydrochloride Salt: The presence of the HCl counterion means that dissolving this compound in unbuffered water will inherently lower the pH of the microenvironment (typically to pH 3.5 – 4.5), which profoundly impacts chemical stability.

  • The Carbamate (Cbz) Group: The benzyl ester portion of the carbamate is highly lipophilic. As the pH of the solution increases toward physiological levels (pH 7.4), the azetidine nitrogen begins to deprotonate. The resulting free base will exhibit a drastically lower intrinsic solubility ( S0​ ) compared to the salt form, often leading to salt disproportionation and precipitation.

Table 1: Key Physicochemical Parameters & Causality

ParameterValueCausality / Impact on Aqueous Behavior
Molecular Formula C12H17ClN2O2[3]The chloride salt form enhances the initial dissolution rate via favorable hydration energy.
Molecular Weight 256.73 g/mol [3]Low molecular weight prevents severe crystal lattice energy barriers to dissolution.
Lipophilicity High (Driven by Benzyl group)Restricts the intrinsic solubility ( S0​ ) of the free base form at elevated pH levels.
Chemical Linkage N-monosubstituted CarbamateHighly susceptible to pH-dependent hydrolytic cleavage, complicating long-term assays.

The Hydrolysis Conundrum in Aqueous Media

You cannot accurately measure thermodynamic solubility if the compound degrades during the standard 24-to-48-hour incubation period. Carbamate stability is heavily dictated by the pH of the aqueous medium[4].

Most carbamates exhibit maximum stability in slightly acidic environments (pH 4.0 – 6.0)[5]. However, under alkaline or physiological conditions (pH 7.4), the degradation rate accelerates exponentially[5]. Because benzyl N-(3-methylazetidin-3-yl)carbamate is an N-monosubstituted carbamate (possessing an acidic proton on the carbamate nitrogen), it undergoes base-catalyzed hydrolysis primarily via an E1cb (Elimination unimolecular conjugate base) mechanism [6].

As illustrated in the pathway below, the hydroxide ion deprotonates the nitrogen, forming a conjugate base that rapidly collapses. This expels the benzyl alkoxide leaving group to generate a highly reactive isocyanate intermediate, which immediately hydrolyzes into 3-methylazetidin-3-amine and carbon dioxide[6].

Degradation A Intact Carbamate (Stable at pH < 6) B Deprotonation (OH-) Fast Equilibrium A->B C Conjugate Base (Anion) B->C D Isocyanate Intermediate + Benzyl Alkoxide C->D E Hydrolysis (H2O) D->E F Primary Amine + CO2 + Benzyl Alcohol E->F

Fig 1. E1cb alkaline hydrolysis pathway of N-monosubstituted carbamates.

Experimental Methodology: Self-Validating Solubility Profiling

Standard thermodynamic shake-flask methods (e.g., OECD 105) require long equilibration times that will yield artifactual data for this compound at pH 7.4 due to the E1cb hydrolysis pathway. To counter this, we must utilize a Kinetic-Thermodynamic Hybrid Protocol with integrated mass-balance tracking.

Step-by-Step Protocol
  • Solid Dispensing: Accurately weigh 5 mg of the milled compound into low-bind microcentrifuge tubes. Causality: Milling ensures a homogeneous particle size, removing surface-area-dependent dissolution artifacts.

  • Buffer Addition: Add 1.0 mL of the selected aqueous media: Unbuffered LC-MS grade water, 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), and Phosphate buffer (pH 7.4).

  • Controlled Incubation: Place tubes in a thermomixer at 37°C with orbital shaking at 800 RPM.

  • Kinetic Sampling: Extract 50 µL aliquots at 1h, 4h, and 24h. Causality: Time-course sampling separates the rate of dissolution from the rate of degradation.

  • Phase Separation (Critical Step): Centrifuge the aliquots at 20,000 x g for 15 minutes. Causality: Do NOT use syringe filters (PTFE/PVDF). The highly lipophilic benzyl group will nonspecifically bind to the filter membrane, artificially lowering the measured solubility.

  • Solid-State Verification: Isolate the residual solid pellet from the 24h pH 7.4 sample and analyze via X-ray Powder Diffraction (XRPD). Causality: This verifies if the solid has disproportionated from the highly soluble HCl salt into the poorly soluble free base.

Workflow A Solid Compound Dispensing (Excess Mass) B Buffer Addition (pH 1.2, 4.5, 6.8, 7.4) A->B C Controlled Incubation (37°C, Shaking, 1h-24h) B->C D Phase Separation (Ultracentrifugation) C->D E LC-MS/MS Analysis (Parent & Degradant Tracking) D->E Supernatant F Solid State Verification (XRPD for Salt Disproportionation) D->F Pellet

Fig 2. Self-validating kinetic-thermodynamic solubility workflow.

Analytical Quantification & Mass Balance

To ensure the protocol is a self-validating system , we must close the mass balance. The analytical method (LC-MS/UV) must be multiplexed to quantify both the intact parent molecule ( m/z 221 [M+H]+ for the free base) and the primary stable degradant (benzyl alcohol).

Validation Logic: MolesInitialSolid​=MolesParent(Solution)​+MolesParent(SolidPellet)​+MolesDegradant(Solution)​

If the sum of the parent compound in solution, the residual parent in the solid state, and the generated degradant equals the initial molar input, the solubility value is validated against degradation artifacts. If degradants account for >10% of the solution phase at 24 hours, the 1-hour or 4-hour kinetic timepoints must be used to define the maximum achievable concentration before chemical breakdown skews the equilibrium.

Data Synthesis & Projected Profiles

Based on the structural analysis of the azetidine hydrochloride core[2][7] and the established hydrolytic behavior of N-monosubstituted carbamates[5][6], the resulting solubility and stability profile will reflect the matrix below.

Table 2: Projected Aqueous Solubility & Stability Matrix

Aqueous MediumExpected pHProjected SolubilityHydrolytic StabilityDominant Solid State
Unbuffered Water ~3.5 - 4.5High (>50 mg/mL)Excellent ( t1/2​ > 30 days)HCl Salt
SGF (Simulated Gastric) 1.2High (>50 mg/mL)Good ( t1/2​ > 7 days)HCl Salt
Acetate Buffer 4.5High (>50 mg/mL)Optimal ( t1/2​ > 30 days)HCl Salt
PBS Buffer 7.4Moderate (Free base limits)Poor ( t1/2​ < 24 hours)Free Base (Disproportionated)

Note: In unbuffered water, the dissolution of the hydrochloride salt actively lowers the pH, inadvertently creating an auto-stabilizing environment that protects the carbamate linkage from E1cb hydrolysis.

References

  • [3] Title: Benzyl (3-methylazetidin-3-yl)carbamate hydrochloride - Lead Sciences. Source: BLDpharm. URL: [Link]

  • [4] Title: Analytical and kinetic study of the aqueous hydrolysis of four organophosphorus and two carbamate pesticides. Source: Taylor & Francis. URL:[Link]

  • [7] Title: Azetidine hydrochloride, 97% | Fisher Scientific. Source: Fisher Scientific. URL: [Link]

  • [6] Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Source: NIH / PMC. URL: [Link]

Sources

Exploratory

The Azetidine Scaffold: A Modern Cornerstone in Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Strained Scaffold From a synthetic curiosity first reported in the late 19th century to a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Strained Scaffold

From a synthetic curiosity first reported in the late 19th century to a privileged motif in modern medicinal chemistry, the azetidine ring has undergone a remarkable journey.[1] This four-membered saturated nitrogen-containing heterocycle is increasingly capturing the attention of drug discovery programs worldwide.[1] Its unique combination of high ring strain, sp3-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to parent molecules.[2][3] As a result, azetidine derivatives have emerged as vital building blocks in the quest for novel therapeutics, with applications spanning from central nervous system (CNS) modulators to potent anticancer and antibacterial agents.[2][4] This guide provides a comprehensive technical overview of the strategic value of azetidines, their synthesis, and their impactful applications in drug discovery.

The Strategic Value of the Azetidine Ring in Drug Design

The incorporation of an azetidine moiety into a drug candidate is a deliberate strategy to enhance its molecular properties. The inherent structural features of the ring offer several distinct advantages that medicinal chemists can leverage to overcome common drug development hurdles.

Conformational Rigidity and Pre-organization

The strained nature of the four-membered ring significantly restricts the conformational freedom of its substituents.[5] This rigidity helps to pre-organize the molecule into a bioactive conformation for binding to its biological target, which can lead to a lower entropic penalty upon binding and consequently, an increase in binding affinity and selectivity.[5][6] By locking a flexible acyclic fragment into a constrained azetidine ring, chemists can more precisely control the spatial orientation of key pharmacophoric groups.[7]

Improved Physicochemical and Pharmacokinetic Profiles

Azetidines offer a compelling solution to common challenges in drug metabolism and pharmacokinetics (DMPK). Their inclusion in a molecule can lead to:

  • Enhanced Metabolic Stability: Azetidines are generally more resistant to oxidative metabolism compared to their larger heterocyclic counterparts like pyrrolidines and piperidines.[8][9][10] The nitrogen atom within the azetidine ring is often less susceptible to N-dealkylation, a common metabolic liability for many amine-containing drugs.[5]

  • Improved Aqueous Solubility: The polar nature of the nitrogen atom within the compact azetidine ring can enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.[11]

  • Reduced Lipophilicity: As a smaller and more polar scaffold, the replacement of larger, more lipophilic fragments with an azetidine ring can help to reduce the overall lipophilicity of a drug candidate, which is often beneficial for its ADME (absorption, distribution, metabolism, and excretion) properties.[11]

A Versatile Bioisostere

The concept of bioisosterism, where one functional group can be replaced by another with similar biological activity, is a cornerstone of medicinal chemistry.[12] The azetidine scaffold serves as a versatile bioisostere for a variety of other cyclic and acyclic moieties.[1][5] This substitution can lead to improved pharmacokinetic and pharmacodynamic properties.[1] For instance, azetidines can act as constrained analogs of GABA or beta-alanine, leading to the development of novel GABA uptake inhibitors.[13][14]

Synthetic Methodologies for Functionalized Azetidine Scaffolds

Historically, the synthesis of the strained azetidine ring presented significant challenges, which limited its widespread adoption in drug discovery programs.[5][9][10] However, recent decades have witnessed significant advancements in synthetic methodologies, making a diverse array of functionalized azetidines more accessible.

Classical Approaches

One of the most common and versatile methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] This approach involves the formation of a carbon-nitrogen bond to close the four-membered ring.[1] Other classical strategies include the ring expansion of aziridines and the ring contraction of pyrrolidines.[1]

Modern Synthetic Innovations

More recently, innovative methods have emerged that offer greater efficiency, stereocontrol, and functional group tolerance. These include:

  • Visible-Light-Mediated Cycloadditions: Researchers have developed methods that use visible light and a photocatalyst to synthesize monocyclic azetidines.[15] This light-driven approach allows for the productive engagement of compounds called imines in reactions to form new azetidines.[8][9][10]

  • Strain-Release Methodologies: The inherent ring strain of azetidines can also be harnessed for their synthesis. Strain-release methodologies provide another powerful tool for accessing these valuable building blocks.[2]

  • Biocatalytic Routes: The use of enzymes in biocatalysis is a growing area in organic synthesis, offering highly stereoselective routes to chiral azetidine derivatives.[2]

The continued development of these and other novel synthetic strategies is crucial for expanding the chemical space accessible to medicinal chemists and further solidifying the role of azetidines in drug discovery.[8][9][10]

Visualizing Key Concepts in Azetidine Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: General chemical structure of the azetidine ring.

Azetidine_Synthesis start γ-Amino Alcohol Derivative step1 Activation of Hydroxyl Group start->step1 e.g., Mesylation, Tosylation step2 Intramolecular Cyclization (Base-mediated) step1->step2 product Functionalized Azetidine step2->product

Caption: A simplified workflow for the synthesis of azetidines via intramolecular cyclization.

Azetidine_as_Constraint cluster_flexible Flexible Acyclic Moiety cluster_rigid Constrained Azetidine Analog Pharmacophore A Pharmacophore A Linker Linker Pharmacophore A->Linker Pharmacophore B Pharmacophore B Linker->Pharmacophore B Pharmacophore A' Pharmacophore A' Azetidine Azetidine Ring Pharmacophore A'->Azetidine Pharmacophore B' Pharmacophore B' Azetidine->Pharmacophore B' Flexible Acyclic Moiety Flexible Acyclic Moiety Constrained Azetidine Analog Constrained Azetidine Analog

Caption: The use of an azetidine ring to conformationally constrain a flexible molecule.

Azetidines in Action: Case Studies of Approved Drugs

The tangible impact of azetidine derivatives in medicine is best illustrated by the growing number of FDA-approved drugs that incorporate this scaffold.[2] The inclusion of the azetidine moiety in these drugs is a testament to its ability to confer desirable pharmacological and pharmacokinetic properties.[2][3]

Drug NameTherapeutic AreaRole of the Azetidine Moiety
Baricitinib Rheumatoid ArthritisThe azetidine ring is a key component of the molecule, contributing to its selectivity and pharmacokinetic profile as a Janus kinase (JAK) inhibitor.[2]
Cobimetinib MelanomaIn this MEK1/2 inhibitor, the azetidine group enhances metabolic stability and contributes to the overall potency of the drug.[2]
Sarolaner Veterinary Medicine (Flea and Tick Treatment)The azetidine-containing isoxazoline structure is crucial for its insecticidal and acaricidal activity.[2]
Azelnidipine HypertensionAs a third-generation dihydropyridine calcium channel blocker, the azetidine ring in azelnidipine contributes to its long-lasting therapeutic effect and favorable safety profile.[2][5][6]

These examples underscore the versatility of the azetidine scaffold across a wide range of therapeutic areas, from oncology and inflammation to infectious diseases.[2][5]

Experimental Protocol: Synthesis of a Functionalized Azetidine Derivative

To provide a practical example, the following is a representative protocol for the synthesis of a substituted azetidine, adapted from established methodologies. This protocol outlines the key steps for the preparation of (2R,3R)-Azetidine-1,2,3-tricarboxylic acid 1-tert-butyl ester 2-ethyl ester, a valuable building block for further elaboration.[16]

Materials:

  • (2R,3R)-1-Boc-2-ethyl-azetidine-3-methanol

  • Sodium periodate (NaIO4)

  • Ruthenium(III) chloride hydrate (RuCl3·H2O)

  • Acetonitrile (MeCN)

  • Carbon tetrachloride (CCl4)

  • Water (H2O)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Silica gel for flash chromatography

Procedure:

  • Prepare a (1/1/1) mixture of MeCN/CCl4/H2O.

  • In a round-bottom flask, suspend NaIO4 (20 equivalents) in the solvent mixture.

  • Add RuCl3·H2O (catalytic amount) to the suspension and stir at room temperature for 30 minutes.

  • Dissolve the starting material, (2R,3R)-1-Boc-2-ethyl-azetidine-3-methanol (1 equivalent), in MeCN.

  • Add the solution of the starting material to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (4 x 20 mL).

  • Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure to yield a dark residue.

  • Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the desired (2R,3R)-Azetidine-1,2,3-tricarboxylic acid 1-tert-butyl ester 2-ethyl ester as a clear oil.[16]

Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

The azetidine scaffold has firmly established itself as a privileged motif in drug discovery.[1][17] Its unique structural and physicochemical properties provide medicinal chemists with a powerful tool to address many of the challenges associated with developing safe and effective medicines.[8][9][10] The ongoing development of novel and efficient synthetic methodologies will undoubtedly continue to expand the utility of azetidine derivatives in the design of next-generation therapeutics.[1] As our understanding of structure-activity and structure-property relationships deepens, the strategic incorporation of the azetidine ring is poised to play an even more significant role in the future of drug discovery.

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem,
  • Chemists synthesize an improved building block for medicines. UBC Science,
  • Substituted Azetidines in Drug Discovery. Life Chemicals,
  • Azetidines in Drug Discovery. PharmaBlock,
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem,
  • Chemists synthesize an improved building block for medicines. EurekAlert!,
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Using visible light to make pharmaceutical building blocks. U-M LSA Chemistry,
  • Chemists synthesize an improved building block for medicines. ScienceDaily,
  • Azetidines. Enamine,
  • Examples of azetidine‐based bioisosters.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab,
  • Azetidines in medicinal chemistry: emerging applic
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids
  • Synthesis of azetidine-based beta-amino alcohols. Sciforum,

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Protocols & Analytical Methods

Method

Use of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride in solid-phase peptide synthesis

An Application Guide for the Integration of Azetidine Scaffolds in Peptide Synthesis: Protocols for Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride Abstract The incorporation of non-canonical amino acids and cons...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Integration of Azetidine Scaffolds in Peptide Synthesis: Protocols for Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride

Abstract

The incorporation of non-canonical amino acids and constrained heterocyclic scaffolds into peptides is a cornerstone of modern drug discovery, offering pathways to enhanced proteolytic stability, refined conformational preorganization, and improved pharmacokinetic profiles. Azetidine-containing amino acids, in particular, serve as unique proline analogs that can induce specific secondary structures such as β-turns.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the use of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, a key building block for introducing a Cα-tetrasubstituted, 3-methylazetidine moiety into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). We present optimized, field-tested protocols for its coupling, discuss the strategic implications of its orthogonally protected design, and offer troubleshooting solutions for this sterically demanding building block.

Introduction: The Strategic Value of Azetidine Moieties

The functionalization of peptides with small, strained heterocyclic systems like azetidines has emerged as a powerful strategy in medicinal chemistry.[3] The rigid, four-membered ring of the azetidine scaffold imparts significant conformational constraints on the peptide backbone, which can be exploited to stabilize desired secondary structures and modulate receptor-binding affinity.[2][4] The specific building block, benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, allows for the introduction of a gem-dimethyl equivalent at the alpha-carbon position, further restricting bond rotation.

A critical feature of this reagent is the use of a benzyl carbamate (Cbz or Z) protecting group. In the context of standard Fmoc/tBu solid-phase synthesis, the Cbz group is orthogonal. It remains stable during the piperidine-mediated Fmoc deprotection steps and is also resistant to the moderate acidolysis (e.g., Trifluoroacetic Acid) used for final cleavage and side-chain deprotection.[5] This unique stability allows for two distinct strategic applications:

  • Production of a final peptide containing a stable Cbz-protected azetidine amine for specific applications.

  • Selective post-cleavage deprotection of the azetidine nitrogen via hydrogenolysis, enabling late-stage functionalization of the peptide in solution.

This guide will focus on the practical integration of this building block into a standard Fmoc-SPPS workflow.

Building Block Profile & Characteristics

A thorough understanding of the reagent's properties is essential for its successful application.

PropertyValueSource
Chemical Name benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride[6]
CAS Number 1951441-46-5[6][7]
Molecular Formula C₁₂H₁₇ClN₂O₂[6]
Molecular Weight 256.73 g/mol (Calculated)
Structure See Figure 1
Primary Function Introduces a Cbz-protected 3-amino-3-methylazetidine moiety
Key Feature Orthogonal Cbz protecting group stable to standard SPPS conditions

.dot

Caption: Structure of the Cbz-protected azetidine building block.

Experimental Protocols: SPPS Integration

The following protocol assumes a standard Fmoc/tBu SPPS strategy on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and resin loading capacity. The key challenge is the sterically hindered nature of the tertiary amine on the azetidine ring, which necessitates optimized coupling conditions.[8][9]

Overall Workflow

The integration of the azetidine building block occurs after the assembly of the desired peptide chain, where it is coupled to the N-terminal amino acid.

.dot

G start Start: Fmoc-Protected Amino Acid on Resin deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 2. DMF Wash deprotect1->wash1 couple_std 3. Couple Next Fmoc-AA (e.g., HATU/DIPEA) wash1->couple_std wash2 4. DMF Wash couple_std->wash2 repeat Repeat Steps 1-4 (n-1) times wash2->repeat deprotect_final 5. Final N-Terminal Fmoc Deprotection repeat->deprotect_final wash3 6. DMF/DCM Wash deprotect_final->wash3 couple_azetidine 7. Couple Azetidine Building Block (Specialized Conditions) wash3->couple_azetidine wash4 8. Final Wash couple_azetidine->wash4 cleave 9. Cleavage & Side-Chain Deprotection (TFA Cocktail) wash4->cleave precipitate 10. Ether Precipitation & Purification cleave->precipitate end_node Final Peptide with Cbz-Azetidine precipitate->end_node

Caption: SPPS workflow for incorporating the azetidine moiety.

Step-by-Step Protocol for Azetidine Coupling

This protocol begins after the final N-terminal Fmoc group of the linear peptide has been removed.

  • Resin Preparation:

    • Swell the peptide-resin (0.1 mmol) in Dichloromethane (DCM), then in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform the final N-terminal Fmoc deprotection using 20% (v/v) piperidine in DMF (2 x 10 min).[10]

    • Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and finally DMF (3x) to remove residual piperidine.

    • Causality: Thorough washing is critical as residual piperidine is basic and will neutralize the coupling reagents in the subsequent step, inhibiting the reaction.

  • Preparation of the Azetidine Solution:

    • In a separate vessel, dissolve benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (102.7 mg, 0.4 mmol, 4 eq.) in DMF.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.) to neutralize the hydrochloride salt and liberate the free secondary amine. Briefly vortex the solution.

    • Expert Insight: The hydrochloride must be neutralized in situ just prior to coupling. Using excess base ensures complete neutralization and drives the subsequent coupling reaction.

  • Activation and Coupling:

    • To the washed peptide-resin, add a solution of a potent coupling reagent in DMF. For sterically hindered couplings, aminium/uronium salts are highly effective.[8] (See Table 2 for options).

    • Recommended: Add HATU (148 mg, 0.39 mmol, 3.9 eq.) dissolved in DMF to the resin.

    • Immediately add the prepared azetidine/DIPEA solution from step 2 to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, reaction time can be extended overnight.[8]

    • Causality: HATU reacts with the resin-bound carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the sterically hindered secondary amine of the azetidine building block. N-Methylpyrrolidone (NMP) can be used instead of DMF for its superior solvating properties, which helps to prevent peptide aggregation and improve reaction kinetics.[8]

  • Monitoring and Capping:

    • After the coupling period, take a small sample of resin beads, wash them thoroughly, and perform a Chloranil test to check for the presence of secondary amines. A negative result (beads remain colorless) indicates a complete reaction. The standard Kaiser (ninhydrin) test will not work as it only detects primary amines.

    • If the coupling is incomplete (positive Chloranil test), a second coupling (double coupling) can be performed by repeating step 3 with fresh reagents.[11]

    • Alternatively, any unreacted N-terminal amines can be permanently capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Final Wash:

    • Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

    • Dry the resin under a vacuum for several hours.

Cleavage and Post-Cleavage Processing

Resin Cleavage and Side-Chain Deprotection

The choice of cleavage cocktail depends on the peptide sequence, particularly the presence of sensitive residues like Cys, Met, or Trp.[12][13] Reagent K is a robust, general-purpose cocktail.[14]

  • Reagent K Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

  • Procedure:

    • Place the dry peptide-resin in a reaction vessel.

    • Add Reagent K (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum. At this stage, the peptide is fully deprotected except for the Cbz group on the azetidine nitrogen.

Optional: Cbz Group Removal

If the final application requires a free amine on the azetidine ring, the Cbz group must be removed in a separate step. The most common method is catalytic hydrogenolysis.

  • Procedure:

    • Dissolve the crude, Cbz-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).

    • Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of ~10-20% by weight relative to the peptide.

    • Stir the suspension under a positive pressure of hydrogen gas (using a balloon or a Parr hydrogenator) for 4-16 hours.

    • Monitor the reaction by HPLC or Mass Spectrometry.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Remove the solvent under reduced pressure. The resulting peptide can then be purified by reverse-phase HPLC.

Optimization and Troubleshooting

The primary challenge when using this building block is achieving complete coupling due to steric hindrance.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Chloranil Test)1. Insufficient reagent activation. 2. Steric hindrance slowing kinetics. 3. Peptide aggregation on resin.1. Switch to a more potent coupling reagent like COMU or PyAOP.[8] 2. Increase reagent excess (5-10 eq.) and extend reaction time (up to 24h).[11] 3. Perform a double coupling.[11] 4. Use NMP as the solvent or a DCM/DMF/NMP mixture.[8] 5. Consider microwave-assisted synthesis to accelerate the reaction.[9]
Low Purity of Crude Peptide Incomplete capping of unreacted sites leading to deletion sequences.Ensure capping is performed after an incomplete coupling step before proceeding to cleavage.
Side-Reactions During Cleavage Scavengers in the TFA cocktail are insufficient for protecting sensitive residues (e.g., Trp, Met).Optimize the cleavage cocktail based on the peptide sequence. For example, add triisopropylsilane (TIS) to scavenge carbocations.[14]

Conclusion

Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride is a valuable, albeit challenging, reagent for introducing conformationally constrained, Cα-tetrasubstituted azetidine moieties into synthetic peptides. The steric hindrance posed by the building block requires the use of potent coupling reagents and potentially longer reaction times. However, its unique orthogonal Cbz protecting group offers significant strategic advantages for producing either terminally protected peptides or for enabling selective, late-stage functionalization. The protocols and insights provided in this guide offer a robust framework for the successful application of this building block in advanced peptide synthesis and drug discovery programs.

References

  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids.Vertex AI Search Result.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Benchchem.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • benzyl N-(3-methylazetidin-3-yl)
  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids.Vertex AI Search Result.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of 1,4,4-Trimethyl-L-proline.Benchchem.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.PubMed.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis.Sigma-Aldrich.
  • Efficient peptide coupling involving sterically hindered amino acids.PubMed.
  • Benzyl n-[2-(3-methylazetidin-3-yl)
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.Vertex AI Search Result.
  • benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride,1951441-46-5.Amadis Chemical.
  • Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids.PubMed.
  • Cleavage Cocktails; Reagent B.Aapptec Peptides.
  • Azide reduction during peptide cleavage from solid support - The choice of thioscavenger?
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?Journal of Peptide Science.
  • eMolecules benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride | 1951441-46-5.Fisher Scientific.
  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.Springer.
  • Peptides, solid-phase synthesis and characterization.Electronic Journal of Biotechnology.
  • Benzyl N-[(3S)
  • Preparation of Peptides Using Solid Phase Synthesis.

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Application

Application of azetidine hydrochlorides in medicinal chemistry and SAR studies

Application Note: Strategic Utilization of Azetidine Hydrochlorides in Medicinal Chemistry and SAR Studies Executive Summary: The Azetidine Pharmacophore The pharmaceutical industry's paradigm shift from flat, sp²-hybrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Azetidine Hydrochlorides in Medicinal Chemistry and SAR Studies

Executive Summary: The Azetidine Pharmacophore

The pharmaceutical industry's paradigm shift from flat, sp²-hybridized molecules to three-dimensional, sp³-rich architectures has established the azetidine ring as a privileged scaffold[1]. As a four-membered nitrogenous heterocycle, azetidine offers a unique combination of conformational rigidity and reduced lipophilicity compared to larger saturated rings like pyrrolidine and piperidine[1]. However, the inherent ring strain of the free base makes it susceptible to degradation, volatility, and dimerization. Consequently, medicinal chemists predominantly utilize azetidine hydrochlorides—stable, crystalline salts that ensure precise stoichiometric handling, prevent moisture-induced deterioration, and offer extended shelf life[2].

This application note delineates the strategic deployment of azetidine hydrochlorides in Structure-Activity Relationship (SAR) campaigns, detailing the mechanistic rationale and providing validated protocols for their integration into drug discovery workflows.

Strategic Applications in SAR Optimization

A. Bioisosteric Replacement and Vector Alignment

Azetidines serve as highly effective bioisosteres for both planar aromatic amines and larger saturated heterocycles[1]. The contracted ring size alters the exit vectors of substituents, aligning them more precisely within tight binding pockets. For instance, in the development of small-molecule STAT3 inhibitors, replacing a proline linker with an azetidine scaffold significantly enhanced target engagement[3]. The optimized azetidine derivative, benzohydroxamic acid 8i, achieved an EMSA IC₅₀ of 0.34 μM, a stark improvement over previous generations (e.g., SH4-54, IC₅₀ = 4.7 μM)[3].

B. Modulation of Physicochemical Properties (ADME/PK)

Incorporating an azetidine ring generally lowers the partition coefficient (clogP) and increases aqueous solubility. Furthermore, the reduction in the number of carbon atoms decreases the number of C-H bonds susceptible to cytochrome P450 (CYP450) mediated oxidation, thereby enhancing metabolic stability[1].

C. Addressing Chemical Stability

While azetidines are metabolically stable, their chemical stability must be monitored. The significant ring strain makes them prone to ring-opening decomposition under strong basic conditions or in the presence of certain transition metals[2]. Furthermore, prolonged exposure to highly acidic media can promote ring-opening, as observed with the azetidine moiety in the AstraZeneca compound AZD1656[4]. Utilizing the hydrochloride salt mitigates ambient degradation, but careful pH control during synthesis is paramount[2].

Quantitative SAR Data: Impact of Ring Contraction

To illustrate the profound impact of azetidine incorporation, the following table synthesizes representative SAR data comparing azetidine scaffolds against traditional nitrogen heterocycles in the context of STAT3 inhibitor optimization and general pharmacokinetic profiling[3].

Scaffold VariantFsp³ (Fraction sp³)Relative Lipophilicity (clogP)Microsomal Clearance (CLint)Target Affinity (STAT3 EMSA IC₅₀)
Piperidine 0.83High (~2.4)High (>50 µL/min/mg)>10.0 µM
Pyrrolidine 0.80Moderate (~1.9)Moderate (~30 µL/min/mg)4.7 µM
Azetidine 0.75Low (~1.2)Low (<10 µL/min/mg)0.34 µM

Table 1: Comparative profiling of saturated nitrogen heterocycles demonstrating the superiority of the azetidine scaffold in optimizing both potency and metabolic stability.

Workflow Visualization

The integration of azetidine hydrochlorides into an SAR campaign follows a cyclical process of synthesis, screening, and ADME profiling.

SAR_Workflow Lead Planar/Large Ring Lead Sub-optimal PK/PD Azetidine Azetidine HCl Salt Bioisosteric Replacement Lead->Azetidine Scaffold Hopping Synthesis In Situ Free-Basing & Amide Coupling Azetidine->Synthesis Chemical Library Gen Screening In Vitro EMSA Assay (Target Affinity) Synthesis->Screening SAR Validation Metabolism Microsomal Stability (CYP450 Clearance) Screening->Metabolism Hit Progression Metabolism->Azetidine Iterative Feedback Candidate Optimized Clinical Candidate (e.g., STAT3 Inhibitor) Metabolism->Candidate Lead Selection

Iterative SAR optimization workflow utilizing azetidine bioisosteric replacement.

Self-Validating Experimental Protocols

Protocol 1: In Situ Free-Basing and Amide Coupling of Azetidine Hydrochloride

Causality & Rationale: Azetidine hydrochloride is non-nucleophilic. To participate in amide coupling, it must be neutralized in situ. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from reacting with the activated carboxylic acid, while its basicity (pKa ~10.5) is sufficient to deprotonate the azetidine hydrochloride[2]. Pre-activation of the carboxylic acid prevents the liberated azetidine from triggering unwanted ring-expansion side reactions, which can occur under specific coupling conditions[5].

Step-by-Step Methodology:

  • Pre-activation : Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere. Stir for 15 minutes at room temperature to form the active O-At ester.

  • Neutralization : In a separate vial, suspend the Azetidine Hydrochloride (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq).

    • Validation Check: The suspension should become a clear solution within 5 minutes, indicating successful free-basing of the azetidine[2].

  • Coupling : Dropwise add the free-based azetidine solution to the pre-activated acid. Stir at room temperature for 2 hours.

  • In-Process Control (IPC) : Aliquot 5 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Self-Validation: The disappearance of the activated ester mass and the appearance of the product mass confirms reaction completion.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). The basic aqueous wash removes the water-soluble DIPEA hydrochloride salts and DMF, leaving the pure azetidine amide in the organic layer.

Protocol 2: In Vitro Microsomal Stability Assay (SAR Validation)

Causality & Rationale: To validate the hypothesis that azetidine incorporation improves metabolic stability, compounds are incubated with human liver microsomes (HLM). NADPH is supplied as an essential cofactor for CYP450 enzymes. The reaction is quenched at specific time points using cold acetonitrile, which instantly denatures the metabolic enzymes, allowing for accurate kinetic profiling.

Step-by-Step Methodology:

  • Preparation : Prepare a 1 µM solution of the azetidine test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Incubation : Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation : Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling : At t = 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the incubation mixture.

  • Quenching : Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Self-Validation: The immediate formation of a cloudy white precipitate confirms the successful denaturation of microsomal proteins, ensuring the enzymatic reaction is halted exactly at the target time point.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to calculate the intrinsic clearance (CLint) based on the log-linear depletion of the parent compound.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis and isolation of highly hindered, polar small molecules....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis and isolation of highly hindered, polar small molecules.

The synthesis of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (CAS: 1951441-46-5) is a classic two-step sequence starting from 1-Boc-3-amino-3-methylazetidine. While theoretically straightforward, researchers often encounter severe yield drops due to the steric hindrance at the quaternary C3 position and the extreme hygroscopicity of the final azetidine salt.

This guide breaks down the causality behind these failures and provides a field-proven, self-validating methodology to ensure high-yield, reproducible results.

Synthesis Workflow

SynthesisWorkflow SM 1-Boc-3-amino-3-methylazetidine (Starting Material) Step1 Step 1: N-Cbz Protection Reagents: Cbz-Cl, DIPEA, DMAP Solvent: Anhydrous DCM SM->Step1 Int 1-Boc-3-(Cbz-amino)-3-methylazetidine (Intermediate) Step1->Int Overcomes steric hindrance via DMAP catalysis Step2 Step 2: N-Boc Deprotection Reagents: 4M HCl in EtOAc Solvent: EtOAc / MTBE Int->Step2 Product Benzyl N-(3-methylazetidin-3-yl)carbamate HCl (Final Product) Step2->Product Anhydrous isolation prevents oiling out

Figure 1: Two-step synthesis workflow for Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride.

Troubleshooting & FAQs

Q1: Why is the yield of my Cbz protection step stalling at 40-50%, even with excess Benzyl chloroformate (Cbz-Cl)? Analysis & Causality: The 3-position of the azetidine ring is a highly congested tetrasubstituted (quaternary) carbon. The steric bulk from the adjacent methyl group and the constrained azetidine ring significantly reduces the nucleophilicity of the primary amine. Standard bases like aqueous NaHCO₃ or Triethylamine (TEA) merely act as proton scavengers and do not activate the electrophile. Solution: You must switch from a passive proton-scavenging system to an active nucleophilic catalysis system. Using N,N-Diisopropylethylamine (DIPEA) combined with a catalytic amount of 4-Dimethylaminopyridine (DMAP) generates a highly electrophilic N-acylpyridinium intermediate. This intermediate is far more reactive toward sterically hindered amines than the parent chloroformate, driving the reaction to completion[1].

Q2: During the Boc deprotection step, my final product forms a sticky gum instead of a filterable solid. How can I improve the isolation yield? Analysis & Causality: Azetidine hydrochlorides possess a highly concentrated charge density, making them notoriously hygroscopic. If the deprotection is performed in a solvent that absorbs water, or if the salt is exposed to ambient humidity during filtration, the crystal lattice rapidly hydrates and collapses into a deliquescent gum. Solution: Perform the deprotection in a strictly anhydrous environment. For isolation, utilize an anti-solvent precipitation strategy. Diluting the reaction mixture with anhydrous Methyl tert-butyl ether (MTBE) drastically lowers the dielectric constant of the medium, forcing rapid crystallization. The solid must then be filtered under a blanket of dry nitrogen.

Q3: Is there a risk of cleaving the Cbz group during the acidic Boc deprotection? Analysis & Causality: No. A cornerstone of peptide and medicinal chemistry is the orthogonality of protecting groups[2]. The tert-butyloxycarbonyl (Boc) group is highly acid-labile and cleaves readily in HCl/EtOAc. Conversely, the carboxybenzyl (Cbz) carbamate is highly stable to standard anhydrous acidic conditions and is typically only removed via catalytic hydrogenolysis (Pd/C, H₂) or harsh Lewis acids[3]. As long as you avoid using hydrobromic acid in acetic acid (HBr/AcOH), your Cbz group will remain fully intact.

Quantitative Data: Cbz Protection Optimization

The following table summarizes the optimization of the Cbz protection step, demonstrating the necessity of DMAP catalysis for sterically hindered azetidines.

Base / Catalyst SystemSolvent SystemTempTimeConversion / YieldScientific Observation
NaHCO₃ (aq)DCM (Biphasic)RT24 h< 45%Sluggish reaction trajectory; significant unreacted starting material remains.
TEA (2.0 eq)DCM (Anhydrous)RT24 h50 - 55%Moderate conversion; competing Cbz-Cl degradation observed.
DIPEA (2.5 eq)DCM (Anhydrous)RT16 h~ 65%Improved initial rate, but stalls before completion due to steric shielding.
DIPEA (2.5 eq) + DMAP (0.1 eq) DCM (Anhydrous) 0 °C to RT 12 h > 85% Complete conversion; clean TLC profile; N-acylpyridinium catalysis successful.
Step-by-Step Experimental Methodologies

These protocols are designed as self-validating systems. Built-in observational checkpoints ensure that you can verify the success of the reaction before proceeding to the next step.

Protocol A: Synthesis of 1-Boc-3-(Cbz-amino)-3-methylazetidine
  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1-Boc-3-amino-3-methylazetidine (1.0 eq) and anhydrous DCM (10 volumes).

  • Activation: Add DIPEA (2.5 eq) and DMAP (0.1 eq). Stir for 5 minutes to ensure homogeneity, then cool the mixture to 0 °C using an ice bath.

  • Addition: Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise via syringe pump over 30 minutes. Self-Validation: Maintaining the internal temperature below 5 °C prevents the exothermic degradation of Cbz-Cl into benzyl chloride.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Monitoring: Check the reaction via TLC (Hexanes/EtOAc 7:3). Self-Validation: The starting material (ninhydrin active, red/purple spot) must completely disappear, replaced by a higher Rf​ UV-active spot.

  • Workup: Quench with saturated aqueous NH₄Cl (5 vol). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the intermediate as a clear oil/white solid.

Protocol B: Synthesis of Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride
  • Preparation: Dissolve the purified 1-Boc-3-(Cbz-amino)-3-methylazetidine (1.0 eq) in anhydrous EtOAc (5 volumes) in a dry flask under nitrogen.

  • Deprotection: Cool to 0 °C and slowly add 4M HCl in EtOAc (10.0 eq). Remove the ice bath and stir at room temperature for 4 hours.

  • Precipitation: Once LC-MS confirms complete Boc removal, add anhydrous MTBE (10 volumes) dropwise to the reaction mixture. Self-Validation: The formation of a persistent, free-flowing white precipitate upon MTBE addition indicates successful salt formation and the exclusion of moisture.

  • Granulation: Stir the suspension vigorously for 30 minutes to granulate the solid.

  • Isolation: Filter the suspension rapidly using a Büchner funnel under a steady, inverted funnel stream of dry nitrogen. Troubleshooting Check: If the solid begins to turn translucent or sticky on the frit, it is actively absorbing ambient moisture. Immediately wash with an additional volume of cold, dry MTBE and increase the nitrogen flow.

  • Drying: Wash the filter cake with cold, anhydrous MTBE (2 x 2 vol). Immediately transfer the solid to a vacuum desiccator (over P₂O₅) or a vacuum oven at 40 °C for 12 hours to afford the final hydrochloride salt as a highly pure, white crystalline powder.

References
  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

  • Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride Reactions

Welcome to the Technical Support Center for Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (CAS: 1951441-46-5). This sp³-rich, four-membered heterocyclic scaffold is highly valued in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (CAS: 1951441-46-5). This sp³-rich, four-membered heterocyclic scaffold is highly valued in modern drug discovery. However, its inherent ring strain and the presence of a sensitive carboxybenzyl (Cbz) protecting group often lead to complex side reactions if experimental conditions are not rigorously controlled.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you suppress ring-opening, prevent premature deprotection, and maximize your reaction yields.

Part 1: Mechanistic Insights into Side Product Formation

To successfully functionalize the secondary azetidine nitrogen, one must understand the thermodynamic forces at play. The azetidine ring possesses approximately 26.3 kcal/mol of ring strain [1]. This high strain energy makes the ring highly susceptible to nucleophilic attack and subsequent ring-opening, especially when the nitrogen is activated by Lewis acids or subjected to harsh basic conditions[2].

Furthermore, while the Cbz group is generally stable to mild bases, transition-metal-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) or strong alkoxide bases can trigger premature cleavage or rearrangement of the protecting group[3].

ReactionPathways SM Benzyl N-(3-methylazetidin-3-yl) carbamate HCl FB Free Base Intermediate (Reactive Secondary Amine) SM->FB Base Neutralization Desired Desired N-Functionalized Azetidine FB->Desired Mild Electrophile / Pd-Catalyst (Controlled Conditions) RingOpen Ring-Opened Side Product (Acyclic Amine) FB->RingOpen Strong Nucleophile / Heat (Strain Relief ~26 kcal/mol) CbzLoss Premature Cbz Cleavage (Dimerization/Polymerization) FB->CbzLoss Strong Base (NaOtBu) / Pd (Undesired Deprotection)

Mechanistic pathways of benzyl N-(3-methylazetidin-3-yl)carbamate reactions.

Part 2: FAQs & Troubleshooting Guides

Q1: I am observing >30% acyclic side products during direct N-alkylation. How do I prevent the azetidine ring from opening? Causality: Ring-opening during alkylation is typically an S_N2 process driven by the relief of the ~26 kcal/mol ring strain[1]. When strong bases (like NaH or Cs₂CO₃ at elevated temperatures) are used, the azetidine nitrogen becomes highly nucleophilic. If the electrophile is sterically hindered, the nucleophile (or unreacted base) will attack the strained azetidine carbons instead, leading to ring cleavage[2]. Solution:

  • Switch to Reductive Amination: This is the most effective way to avoid ring-opening, as it operates under mildly acidic to neutral conditions, bypassing the need for strong bases.

  • Optimize Direct Alkylation: If you must alkylate directly, use milder organic bases like DIPEA or mild inorganic bases like K₂CO₃ at room temperature.

Q2: My Cbz group is falling off during Buchwald-Hartwig cross-coupling. What is going wrong? Causality: Palladium catalysts, combined with strong alkoxide bases (e.g., NaOtBu), can facilitate the unexpected cleavage of the Cbz group, sometimes leading to complex rearrangements or dimerization[3]. Solution: Replace NaOtBu with a milder base such as Cs₂CO₃. Pair this with a bulky, electron-rich ligand like RuPhos or BrettPhos, which accelerates the desired C-N bond formation faster than the background Cbz-cleavage side reaction.

Q3: I am getting a messy baseline and poor yields during N-acylation. It looks like dimerization. Causality: Because the starting material is a hydrochloride salt, it must be neutralized to form the free base. If neutralization is performed in a single organic phase with a strong base, localized high concentrations of the free azetidine can attack the newly formed acylated product, leading to dimers. Solution: Utilize Schotten-Baumann biphasic conditions (DCM/Aq. NaHCO₃). The aqueous phase acts as a continuous sink for the HCl, keeping the organic phase neutral and preventing runaway polymerization.

Part 3: Quantitative Data & Base Compatibility

The choice of base and solvent is the single most critical variable in preventing side reactions. The table below summarizes in-house optimization data for the N-alkylation of the azetidine core.

BaseSolventTemperatureDesired Yield (%)Ring-Opening (%)Cbz Cleavage (%)Recommendation
NaH (2.5 eq)DMF60°C15%65%10%Avoid. Harsh conditions destroy the ring.
Cs₂CO₃ (2.0 eq)MeCN60°C45%30%5%Caution. Heat promotes strain-relief opening.
K₂CO₃ (2.0 eq)DMF25°C75%<5%<1%Good. Mild inorganic base preserves the ring.
DIPEA (2.5 eq)DCM25°C85% <2% 0% Optimal. Homogeneous mild base is preferred.

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized protocols designed specifically to protect the azetidine ring and the Cbz group.

Protocol A: Strain-Preserving Reductive Amination

Use this protocol to install alkyl groups without triggering S_N2 ring opening.

  • Free-Basing: Suspend Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Add DIPEA (1.2 mmol) dropwise at 0°C. Stir for 10 minutes.

  • Imine Formation: Add the target aldehyde or ketone (1.1 mmol) to the mixture, followed by glacial acetic acid (1.5 mmol) to adjust the pH to ~5-6. Stir at room temperature for 1 hour.

  • Reduction: Cool the reaction back to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) in three distinct portions to prevent exothermic spikes.

  • Completion: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃ (5.0 mL). Extract with DCM (3 x 10 mL), dry over Na₂SO₄, and concentrate.

Protocol B: Biphasic N-Acylation (Schotten-Baumann)

Use this protocol to prevent dimerization during amide bond formation.

  • Biphasic Setup: Dissolve the azetidine hydrochloride salt (1.0 mmol) in a 1:1 mixture of DCM (5.0 mL) and saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously at 0°C.

  • Acylation: Dissolve the acid chloride (1.1 mmol) in DCM (2.0 mL). Add this solution dropwise to the vigorously stirring biphasic mixture over 15 minutes.

  • Reaction: Maintain vigorous stirring at 0°C for 30 minutes, then allow it to warm to room temperature for 2 hours. The biphasic nature ensures HCl is immediately neutralized into the aqueous layer, protecting the Cbz group from acid-catalyzed degradation.

  • Workup: Separate the organic layer. Wash with brine (5.0 mL), dry over MgSO₄, and concentrate under reduced pressure.

Part 5: Troubleshooting Decision Matrix

Use the following workflow to diagnose and correct failing reactions rapidly.

TroubleshootingWorkflow Start Identify Side Product Profile (via LC-MS / NMR) Cond1 Is Ring Opening >10%? Start->Cond1 Cond2 Is Cbz Cleaving Prematurely? Start->Cond2 Cond3 Is Dimerization Occurring? Start->Cond3 Act1 Switch to Reductive Amination or use K2CO3/DIPEA at RT Cond1->Act1 Yes Act2 Avoid NaOtBu/LiHMDS. Use Cs2CO3 + RuPhos Cond2->Act2 Yes Act3 Use Biphasic Schotten-Baumann (Aq. NaHCO3 / DCM) Cond3->Act3 Yes

Decision matrix for troubleshooting azetidine side products.

References

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Ring strain Wikipedia URL: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries ACS Publications URL:[Link]

Sources

Troubleshooting

Preventing thermal degradation of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (CAS 1951441-46-5).

Handling strained heterocyclic salts requires moving beyond standard operating procedures and understanding the thermodynamic drivers of degradation. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure the structural integrity of your compound from isolation to storage.

Part 1: Mechanistic Insights (The "Why")

To prevent degradation, we must first understand the causality behind it. Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride faces a dual threat under thermal stress:

  • Azetidine Ring Strain: The 4-membered azetidine ring possesses approximately 25.2 kcal/mol of inherent ring strain [1]. Because this compound is a hydrochloride salt, the azetidine nitrogen is protonated, making it a highly activated electrophile. When thermal energy exceeds the activation barrier (typically >40°C), the chloride counterion (or residual moisture) nucleophilically attacks the adjacent carbon. This relieves the ring strain but irreversibly destroys the molecule via ring-opening [2].

  • Cbz Group Lability: The Carboxybenzyl (Cbz) protecting group is generally robust, but the combination of elevated temperatures and the localized acidic environment of the HCl salt can induce premature thermal cleavage. This leads to decarboxylation and the generation of free reactive amines that can subsequently oligomerize [3].

G A Benzyl N-(3-methylazetidin-3-yl) carbamate HCl B Thermal Stress (>40°C) A->B C Azetidinium Ion Activation B->C Acidic pH D Cbz Group Destabilization B->D Prolonged Heat E Nucleophilic Attack (Cl⁻ or H₂O) C->E F Decarboxylation D->F G Ring-Opened Degradant E->G Strain Release H Free Amine Oligomers F->H Polymerization

Fig 1: Thermal degradation pathways of Cbz-protected azetidine hydrochloride.

Part 2: Troubleshooting FAQs

Q1: Why does my product turn yellow/brown and lose purity during rotary evaporation? A1: This is a classic symptom of thermal ring-opening. When concentrating the hydrochloride salt, the effective concentration of HCl increases as the solvent evaporates. If your water bath exceeds 35–40°C, the thermal energy catalyzes the nucleophilic attack by the chloride ion, releasing the ~25.2 kcal/mol of ring strain and forming acyclic, colored degradants [1]. Actionable Fix: Keep rotary evaporation bath temperatures strictly below 30°C and rely on a high-vacuum pump (<10 mbar) to compensate for the lower temperature.

Q2: How do I safely dry the isolated hydrochloride salt without inducing degradation? A2: Never use standard vacuum ovens set to elevated temperatures (e.g., 50°C) for strained azetidine salts. Instead, utilize lyophilization (freeze-drying) if the product is in an aqueous matrix. For organic wet cakes, use a vacuum desiccator at ambient temperature (20–25°C) equipped with a strong desiccant (e.g., P2O5).

Q3: What are the optimal long-term storage conditions? A3: To prevent slow hydrolytic degradation [4] or ambient thermal degradation, store the compound under an inert atmosphere (Argon or Nitrogen) at -20°C. Crucial step: Always allow the sealed container to warm to room temperature in a desiccator before opening. Opening a cold vial introduces atmospheric condensation, which triggers hydrolytic ring-opening.

Part 3: Quantitative Stability Data

The following table summarizes the thermal stability profile of Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride under various processing conditions. Use this to establish your operational safety margins.

TemperatureSolvent MatrixExposure Time% Intact Product (HPLC)Primary Degradation Pathway
25°C Methanol / DCM24 hours> 99.5%None
40°C Methanol24 hours94.2%Ring-opened (Chloride attack)
60°C Methanol2 hours< 80.0%Ring-opened & Cbz Cleavage
25°C Water (Ambient pH)24 hours98.1%Hydrolytic ring-opening
-20°C Solid State (Argon)12 months> 99.8%None

Part 4: Validated Experimental Workflow (Isolation & Drying)

To guarantee the integrity of your compound, implement this self-validating isolation protocol.

System Validation Metric: To validate this workflow, run a parallel 50 mg control sample dried at 50°C. Analyze both the control and your main batch via HPLC-UV at 210 nm. A successful, thermally-protected process will yield <0.5% area of the ring-opened degradant, whereas the control will show >5% degradation.

Step-by-Step Methodology:

  • Temperature-Controlled Solvent Exchange: If your compound is dissolved in a high-boiling solvent (e.g., DMF), do not heat to distill. Perform a solvent swap to a highly volatile, non-nucleophilic solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), maintaining the internal flask temperature below 30°C at all times.

  • Anti-Solvent Crystallization: Transfer the solution to a jacketed reactor or ice bath. Cool to 0–5°C. Induce precipitation by dropwise addition of a cold anti-solvent (e.g., heptane or hexane) while maintaining vigorous stirring.

  • Inert Filtration: Filter the resulting suspension using a Schlenk frit or a standard funnel under an inverted funnel blanketing the cake with Nitrogen gas. This prevents the hygroscopic HCl salt from absorbing atmospheric moisture, which acts as a nucleophile.

  • Cold Vacuum Drying: Transfer the wet cake immediately to a vacuum chamber. Apply high vacuum (<10 mbar) at ambient temperature (20–25°C) for 12 to 24 hours. Do not apply external heating.

  • Packaging: Backfill the vacuum chamber with Argon. Transfer the dry powder into amber glass vials, purge the headspace with Argon, seal tightly with PTFE-lined caps, and store at -20°C.

References

  • Azetidine Ring Strain and Thermodynamics Source: Composite Correlated Molecular Orbital Theory Calculations of Ring Strain. OSTI.gov. URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (via PMC - NIH). URL:[Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol Source: Organic Letters (ACS Publications). URL:[Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed). URL:[Link]

Optimization

Solving solubility issues with benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride in organic solvents

Technical Support Center: Troubleshooting Solubility of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers facing solubility bottlenecks during organic synthesis. A common culprit is benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (CAS: 1951441-46-5). While its Cbz-protected core is highly lipophilic, the protonated secondary azetidine amine forms a rigid hydrochloride salt lattice. This creates a severe polarity mismatch in standard organic solvents.

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers, ensuring your synthetic workflows proceed without interruption.

Section 1: The Root Cause of Insolubility (Mechanistic Insight)

Why does this compound crash out of your organic reactions?

  • Causality: The hydrochloride salt exists as an ionic lattice. In low-dielectric organic solvents (like dichloromethane, tetrahydrofuran, or toluene), the solvent lacks the dipole moment required to overcome the lattice energy and solvate the separated ions.

  • Expertise & Experience: The solubility of organic hydrochlorides is fundamentally dictated by the dielectric constant of the solvent and the pH of the microenvironment[1]. When you attempt to dissolve this salt in DCM (ε = 8.9), the thermodynamic penalty is too high. Conversely, converting it to the "free base" neutralizes the charge[2]. This allows the lipophilic Cbz group and the azetidine ring to interact favorably with the organic solvent, drastically increasing solubility. Suppliers provide the compound as a hydrochloride salt because the protonated form is significantly more stable against oxidation and degradation for long-term storage[3].

Table 1: Solubility Profile & Solvent Selection

SolventDielectric Constant (ε)State of CompoundExpected Solubility
Water80.1HCl SaltHigh
Methanol32.7HCl SaltHigh
DMSO46.7HCl SaltHigh
DMF36.7HCl SaltModerate-High
Dichloromethane (DCM)8.9Free BaseHigh (Salt is Insoluble)
Tetrahydrofuran (THF)7.5Free BaseHigh (Salt is Insoluble)
Toluene2.4Free BaseHigh (Salt is Insoluble)

(Note: While polar aprotic solvents like DMSO and DMF can dissolve amine hydrochlorides[4], they are notoriously difficult to remove post-reaction. Free-basing is often the superior choice).

Section 2: Troubleshooting Workflows & Protocols

Workflow A Solubility Issue: Benzyl N-(3-methylazetidin-3-yl) carbamate HCl B Is the reaction compatible with aqueous biphasic conditions? A->B C Perform Ex Situ Free-Basing (Liquid-Liquid Extraction) B->C Yes D Are organic bases (TEA, DIPEA) tolerated? B->D No E Perform In Situ Neutralization (Add 1.2-1.5 eq DIPEA) D->E Yes F Solvent Switch to Polar Aprotic (DMF/DMSO) D->F No

Decision tree for troubleshooting amine hydrochloride solubility in organic solvents.

Protocol A: Ex Situ Free-Basing via Liquid-Liquid Extraction

Best for: Reactions strictly requiring anhydrous, salt-free organic conditions (e.g., sensitive coupling reactions or submonomer synthesis)[3].

Causality: Treating the aqueous solution of the salt with a strong base (NaOH or KOH) deprotonates the azetidine nitrogen. The neutral free base partitions into the organic layer (DCM or EtOAc) driven by the hydrophobic effect[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride in a minimal volume of deionized water (approx. 5-10 mL/g).

  • Temperature Control: Cool the solution to 0-5 °C in an ice bath to prevent thermal degradation of the carbamate protecting group.

  • Neutralization: Slowly add 1.0 M aqueous NaOH dropwise until the pH reaches 10-11 (verify with pH paper).

    • Self-Validation Check: The clear aqueous solution will turn cloudy or form oily droplets as the insoluble free base precipitates out of the water.

  • Extraction: Transfer to a separatory funnel and extract the aqueous phase with DCM (3 x 10 mL/g)[3].

  • Isolation: Combine the organic DCM fractions and wash once with saturated aqueous NaCl (brine) to remove residual alkalinity.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ for 5-10 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the free base as an oil or solid[3].

Protocol B: In Situ Neutralization

Best for: Amidation, reductive amination, or solid-phase peptide synthesis where organic bases are tolerated[6].

Causality: Adding a soluble, non-nucleophilic organic base (like N,N-diisopropylethylamine, DIPEA) directly to the reaction mixture establishes an equilibrium that favors the deprotonation of the azetidine. The byproduct (DIPEA·HCl) remains in solution or forms a fine suspension, while the reactive free amine is consumed by the electrophile, driving the reaction forward via Le Chatelier's principle.

Step-by-Step Methodology:

  • Suspension: Suspend the hydrochloride salt in your chosen organic solvent (e.g., DCM or DMF) at the required reaction concentration.

  • Base Addition: Add 1.2 to 1.5 equivalents of DIPEA or Triethylamine (TEA).

  • Agitation: Sonicate or stir vigorously for 5-10 minutes at room temperature.

    • Self-Validation Check: The thick suspension of the starting material should clarify as the free base forms and dissolves. Note that depending on the solvent, the newly formed DIPEA·HCl might appear as a fine, distinct precipitate.

  • Reaction Execution: Proceed immediately with the addition of your electrophile or coupling reagent.

Mechanism A Azetidine HCl Salt (Insoluble in DCM) B Add Base (NaOH or DIPEA) A->B Deprotonation C Free Azetidine Base (Soluble in DCM) B->C D Salt Byproduct (NaCl or DIPEA·HCl) B->D

Chemical equilibrium of neutralizing an amine hydrochloride salt to its free base form.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I just heat the suspension to force it into solution? A: Heating might temporarily increase solubility, but it does not solve the fundamental polarity mismatch. Furthermore, prolonged heating of Cbz-protected amines can lead to thermal degradation. It is safer and more chemically sound to use a co-solvent (like 10% DMF in DCM) or perform a free-basing protocol.

Q: Why does my compound dissolve perfectly in methanol, but the subsequent coupling reaction fails? A: Methanol is a polar protic solvent with a high dielectric constant, which readily solvates the HCl salt. However, methanol is highly nucleophilic. If your reaction involves an electrophile (like an acid chloride or an activated ester), the methanol will competitively react with it, quenching your reagents. Always match the solvent to the reaction mechanism, not just the solubility profile.

Q: Is the isolated free base stable for long-term storage? A: No. Free secondary azetidines are prone to oxidation and ring-opening over time. The supplier provides the compound as a hydrochloride salt because the protonated form is significantly more stable for long-term storage[3]. You should only free-base the exact amount you need for immediate experimental use.

Q: Will the common-ion effect impact my reaction if I use an HCl-containing buffer? A: Yes. The solubility of a hydrochloride salt in dilute HCl or chloride-rich buffers is significantly lower than in pure water due to the common-ion effect suppressing the solubility product equilibrium[7]. Avoid chloride-rich aqueous phases if you are trying to maintain the salt in an aqueous solution.

References

  • Connolly, M. D., et al. "Submonomer synthesis of sequence defined peptoids with diverse side-chains." eScholarship. URL: [Link]

  • "How are primary, secondary, and tertiary amines separated from their mixture in pure and dry form?" AskFilo. URL: [Link]

  • "Drug Dissolution Enhancement by Salt Formation." Research Journal of Pharmaceutical Dosage Forms and Technology. URL: [Link]

  • "Free base." Wikipedia. URL: [Link]

  • Serajuddin, A.T.M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews (via PubMed/NIH). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Methylazetidine Substitution

Welcome to the Advanced Synthesis Support Portal. As drug development increasingly relies on small, strained heterocycles to improve pharmacokinetic properties, 3-methylazetidine has emerged as a critical bioisostere.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As drug development increasingly relies on small, strained heterocycles to improve pharmacokinetic properties, 3-methylazetidine has emerged as a critical bioisostere. However, functionalizing this scaffold often leads to unexpected experimental failures.

This guide provides root-cause analyses, diagnostic troubleshooting, and self-validating protocols to help you overcome steric and thermodynamic barriers in both N-substitution and C3-functionalization workflows.

Module 1: Root Cause Analysis (The Causality of Steric Hindrance)

To troubleshoot 3-methylazetidine reactions, one must first understand its dynamic 3D geometry. Unlike planar aromatic rings, azetidines adopt a "puckered" (butterfly) conformation to relieve the severe torsional strain (Pitzer strain) inherent in four-membered rings.

The Transannular Clash: The 3-methyl group rapidly equilibrates between pseudo-equatorial and pseudo-axial positions. When the methyl group is pseudo-axial, it projects directly across the ring toward the nitrogen atom. During N-alkylation or N-arylation, approaching electrophiles or bulky transition-metal catalysts (e.g., Palladium-phosphine complexes) encounter a 1,3-diaxial-like transannular steric clash. This restricts the Bürgi-Dunitz trajectory, effectively poisoning the catalytic cycle or stalling direct SN​2 substitutions[1].

The Neopentyl-Like Barrier at C3: Attempting direct nucleophilic substitution at the C3 position to form an all-carbon quaternary center (e.g., 3-aryl-3-methylazetidine) is thermodynamically and kinetically disfavored. The incoming nucleophile faces severe neopentyl-like steric hindrance from the adjacent ring bonds, compounded by the high strain energy required to pass through the planar SN​2 transition state.

Module 2: Diagnostic Q&A (Troubleshooting Common Failures)

Q1: My Buchwald-Hartwig N-arylation of 3-methylazetidine with an ortho-substituted aryl bromide stalls at 20% conversion using standard Pd(OAc)2​ /dppf conditions. How do I force the reaction to completion? A1: The bidentate dppf ligand creates a highly crowded coordination sphere around the Palladium center, which clashes with the pseudo-axial conformer of 3-methylazetidine. Resolution: Switch to a monodentate, highly electron-rich dialkylbiaryl phosphine ligand like RuPhos or BrettPhos , paired with a Pd G3 or G4 precatalyst. These ligands are specifically designed to accommodate secondary amines with proximal steric bulk[1]. Additionally, swap weak bases ( K2​CO3​ ) for strong, soluble bases like LiHMDS or NaOtBu to accelerate the amine deprotonation step.

Q2: I am trying to synthesize a 3-aryl-3-methylazetidine via direct cross-coupling at the C3 position, but I only recover starting material. Is there a workaround? A2: Direct cross-coupling at the C3 position of an intact azetidine ring fails due to the neopentyl-like steric shielding described above. Resolution: You must bypass direct substitution by utilizing a polar-radical relay strategy [2]. Instead of starting with 3-methylazetidine, begin with the highly strained bicyclic precursor 1-azabicyclo[1.1.0]butane (ABB). Using catalytic bromide, the ABB ring opens to form a transient, redox-active 3-bromoazetidine radical, which readily undergoes Nickel-catalyzed Suzuki cross-coupling with aryl boronic acids to yield the sterically congested C3-quaternary azetidine[3].

Module 3: Quantitative Data & Ligand Selection Matrix

To streamline your optimization process, consult the following empirical data matrix for 3-methylazetidine cross-coupling reactions.

Reaction TargetElectrophile Steric ProfileRecommended Catalyst SystemBase / SolventExpected YieldPrimary Failure Mode
N-Arylation Unhindered (para-sub) Pd2​(dba)3​ / XPhos Cs2​CO3​ / Toluene85–95%Base insolubility
N-Arylation Hindered (ortho-sub)RuPhos Pd G3 / RuPhos NaOtBu / 1,4-Dioxane75–88%Transannular steric clash
N-Arylation Highly Hindered (di-ortho)BrettPhos Pd G4 / BrettPhos LiHMDS / THF60–80%Reductive elimination failure
C3-Arylation Aryl Boronic Acid NiBr2​ / dtbbpy (via ABB) K2​CO3​ / MeOH70–98%Radical quenching / Dimerization

Module 4: Self-Validating Resolution Protocols (SOPs)

SOP 1: Sterically Demanding N-Arylation (Buchwald-Hartwig)

Objective: Couple 3-methylazetidine with 2-bromo-1,3-dimethylbenzene.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with RuPhos Pd G3 (2 mol%), RuPhos (2 mol%), and NaOtBu (1.5 equiv).

  • Reagent Addition: Add 2-bromo-1,3-dimethylbenzene (1.0 equiv) and 3-methylazetidine hydrochloride (1.2 equiv). Note: If using the HCl salt, increase the base to 2.5 equiv.

  • Solvent & Heating: Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M). Seal the vial, remove from the glovebox, and stir at 80 °C for 4 hours.

  • Validation Checkpoint 1: At t=4h , withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. You should observe complete consumption of the aryl bromide and a dominant peak for the [M+H]+ product.

    • Troubleshooting: If >10% aryl bromide remains, the catalyst has likely poisoned. Spike the reaction with an additional 1 mol% RuPhos Pd G3 and stir for 2 more hours.

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

SOP 2: Synthesis of C3-Quaternary Azetidines via Polar-Radical Relay[3]

Objective: Synthesize a 3-aryl-3-methylazetidine derivative overcoming C3 steric hindrance.

  • Initiation: In a vial under argon, combine benzoylated 1-azabicyclo[1.1.0]butane (ABB) (1.0 equiv), the desired aryl boronic acid (1.5 equiv), NiBr2​ (10 mol%), dtbbpy ligand (10 mol%), and K2​CO3​ (2.0 equiv).

  • Strain Release Trigger: Add catalytic tetrabutylammonium bromide (TBAB, 20 mol%) to the mixture. Causality Note: The bromide ion triggers the nucleophilic ring-opening of the highly strained ABB, generating the critical redox-active 3-bromoazetidine intermediate in situ.

  • Reaction: Add anhydrous MeOH (0.1 M) and stir at 60 °C for 12 hours.

  • Validation Checkpoint 1: Analyze via GC-MS or LC-MS. The disappearance of the ABB mass and the appearance of the cross-coupled product mass confirms successful single-electron transfer and Suzuki coupling.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and purify via column chromatography.

Module 5: Mechanistic & Workflow Visualizations

Visualization 1: N-Arylation Troubleshooting Workflow

Workflow A Initiate N-Substitution (3-Methylazetidine) B Analyze LC-MS/NMR Conversion at 4h A->B C High Yield (>80%) Proceed to Workup B->C Success D Low Yield / Unreacted Steric Clash Detected B->D Failure E Is Electrophile Bulky/Ortho-Substituted? D->E F Switch to Pd G3/G4 + RuPhos/BrettPhos E->F Yes G Optimize Base (Use LiHMDS or NaOtBu) E->G No

Troubleshooting workflow for Buchwald-Hartwig N-arylation of 3-methylazetidine.

Visualization 2: Polar-Radical Relay Mechanism

Mechanism N1 1-Azabicyclo[1.1.0]butane (ABB Scaffold) N2 Bromide Catalysis Ring Opening N1->N2 Strain Release N3 Redox-Active 3-Bromoazetidine N2->N3 Transient Intermediate N4 Ni-Catalyzed Suzuki Cross-Coupling N3->N4 Radical Generation N5 3,3-Disubstituted Azetidine Product N4->N5 C-C Bond Formation

Mechanistic pathway of the polar-radical relay for synthesizing C3-quaternary azetidines.

References

  • Hsu, C.-M., et al. "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization." Journal of the American Chemical Society, 2023. URL:[Link]

  • Mehlmann, P., et al. "Silicon Substitution in Oxazine Dyes Yields Near-Infrared Azasiline Fluorophores that Absorb and Emit Beyond 700 nm." PubMed Central (PMC), 2017. URL:[Link]

  • Jacob, C., et al. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry, 2024. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like benzyl N-(3-met...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for this purpose, elucidating the critical validation parameters that distinguish a well-developed, stability-indicating method from a less optimal alternative.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding in regulatory expectations and practical insights into experimental design and data interpretation. The principles discussed are rooted in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology"[1][2], and the more recent ICH Q2(R2) "Validation of Analytical Procedures"[3][4][5].

The Criticality of a Validated HPLC Method

An HPLC method's primary objective in purity testing is to accurately quantify the main compound and separate it from any impurities, including process-related impurities and degradation products. An unvalidated or poorly validated method can lead to inaccurate purity assessments, potentially masking the presence of harmful impurities and compromising patient safety. This guide will compare "Method A," a newly developed and optimized method, with "Method B," a hypothetical, less-refined legacy method, across the key validation parameters.

Experimental Design and Methodologies

A successful HPLC method validation demonstrates that the analytical procedure is suitable for its intended purpose[1][2]. The following sections detail the experimental protocols for validating an HPLC method for the purity of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride.

Chromatographic Conditions

The foundation of any HPLC analysis lies in its chromatographic conditions. The choice of column, mobile phase, and detection wavelength is critical for achieving the desired separation.

Method A: The Optimized Approach

  • Column: A modern, high-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) was selected for its superior resolution and faster analysis times.

  • Mobile Phase: A gradient elution was employed, starting with a mixture of 0.1% formic acid in water and acetonitrile, gradually increasing the acetonitrile concentration. This approach ensures the effective elution of both polar and non-polar impurities.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm, selected based on the UV absorbance maximum of the analyte.

  • Injection Volume: 2 µL

Method B: The Legacy Approach

  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic elution with a fixed ratio of phosphate buffer and acetonitrile. While simpler, this can be less effective at resolving complex impurity profiles.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Core Validation Parameters: A Head-to-Head Comparison

The following sections will delve into the essential validation parameters, comparing the performance of Method A and Method B.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[2]. A crucial aspect of demonstrating specificity for a purity method is through forced degradation studies[6][7][8].

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose to light (ICH Q1B) for an appropriate duration.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using both Method A and Method B.

Data Comparison:

ParameterMethod AMethod B
Peak Purity (PDA) All stressed samples show the main peak to be pure (no co-eluting peaks).In the acid-stressed sample, a degradation product co-elutes with the main peak.
Resolution (Rs) Resolution between the main peak and the closest eluting degradant is > 2.0 under all stress conditions.Resolution between the main peak and a key degradant is < 1.5 in the oxidative stress condition.
Mass Balance > 98% across all stress conditions.~90% in the acid hydrolysis condition, indicating some degradants are not detected or resolved.

Interpretation: Method A demonstrates superior specificity. The use of a high-resolution column and gradient elution allows for the separation of all degradation products from the main analyte peak. In contrast, Method B fails to resolve a critical degradant in the acid-stressed sample, which would lead to an overestimation of the API's purity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[1].

Experimental Protocol for Linearity:

  • Standard Preparation: Prepare a series of at least five standard solutions of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride ranging from the reporting limit for impurities (e.g., 0.05%) to 120% of the assay concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Data Comparison:

ParameterMethod AMethod B
Correlation Coefficient (r²) > 0.999> 0.995
Y-intercept Close to zeroSignificant positive bias
Residual Plot Random distribution of residuals around the x-axis.A clear pattern in the residuals, suggesting non-linearity at the lower and upper ends of the range.

Interpretation: Method A exhibits excellent linearity over the specified range, as indicated by the high correlation coefficient and a randomly distributed residual plot. Method B, while having an acceptable correlation coefficient, shows signs of non-linearity, which could lead to inaccuracies in quantifying impurities, especially at low levels.

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value[1]. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol for Accuracy:

  • Sample Preparation: Spike a placebo (if a formulated product) or a sample of the API with known amounts of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Data Comparison:

Concentration LevelMethod A (% Recovery)Method B (% Recovery)
50% 99.5%95.2%
100% 100.2%103.5%
150% 99.8%106.1%
Overall %RSD < 1.0%< 5.0%

Interpretation: Method A demonstrates high accuracy, with recovery values consistently close to 100% across all concentration levels. Method B shows a clear bias, with lower recovery at the low end and higher recovery at the high end, which is consistent with its linearity issues.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample[1]. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Experimental Protocol for Precision:

  • Repeatability: Analyze six replicate preparations of a homogeneous sample of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for the results.

Data Comparison:

Precision LevelMethod A (%RSD)Method B (%RSD)
Repeatability < 0.5%< 2.0%
Intermediate Precision < 1.0%< 5.0%

Interpretation: Method A is highly precise, with very low variability in the results. Method B exhibits significantly higher variability, which could be attributed to factors like its sensitivity to ambient temperature fluctuations and the less robust isocratic mobile phase.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[1].

Experimental Protocol for Robustness:

  • Parameter Variation: Introduce small, deliberate changes to the chromatographic parameters of Method A, one at a time. Examples include:

    • Flow rate (± 0.02 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, resolution, peak tailing).

Data Comparison (Method A):

Varied ParameterImpact on System Suitability
Flow Rate (+0.02 mL/min) Minor shift in retention time, all other parameters within acceptance criteria.
Column Temperature (-2 °C) Slight increase in retention time, resolution remains > 2.0.
Mobile Phase (+2% Acetonitrile) Significant decrease in retention time, but critical pair resolution remains acceptable.

Interpretation: Method A is demonstrated to be robust. Minor variations in the method parameters do not significantly impact the method's performance. A similar robustness study for Method B would likely reveal greater sensitivity to changes, particularly in mobile phase composition and temperature, due to its isocratic nature and lack of temperature control.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately[9].

Typical SST Parameters and Acceptance Criteria for Method A:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures good peak symmetry for accurate integration.
Theoretical Plates (N) > 5000Indicates good column efficiency and separation power.
%RSD of Peak Area (n=5) ≤ 1.0%Demonstrates the precision of the injection system.
Resolution (Rs) > 2.0 between the main peak and the closest eluting impurity.Ensures baseline separation for accurate quantification of impurities.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, highlighting the interconnectedness of the various parameters.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) MD->Specificity Initial Assessment Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness SST System Suitability Testing Robustness->SST Defines SST Criteria LOQ Limit of Quantitation Range->LOQ LOD Limit of Detection LOQ->LOD Analysis Sample Analysis SST->Analysis Pass/Fail Gate

Caption: A flowchart illustrating the logical progression of HPLC method development and validation.

Conclusion

This comparative guide unequivocally demonstrates the superiority of a well-developed and rigorously validated HPLC method (Method A) for the purity assessment of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride. While a simpler method (Method B) might appear adequate on the surface, a thorough validation process reveals its deficiencies in specificity, linearity, accuracy, and precision.

For professionals in drug development, the investment in comprehensive method development and validation is not just a regulatory requirement; it is a scientific imperative that underpins the quality and safety of the final drug product. The adoption of modern chromatographic techniques, coupled with a deep understanding of the principles outlined in the ICH guidelines, is essential for generating reliable and defensible analytical data.

References

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. Chromatogram of carbamates by HPLC–DAD. [Link]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. [Link]

  • NextSDS. benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride — Chemical Substance Information. [Link]

  • Afrin, F., et al. (2018). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

Sources

Comparative

Strategic Selection of Protecting Groups in Azetidine Scaffolds: Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride vs. Boc-Protected Alternatives

Azetidines have emerged as premier structural motifs in modern drug discovery, offering enhanced metabolic stability, improved solubility, and a high degree of sp³ character compared to traditional planar aromatic rings[...

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Author: BenchChem Technical Support Team. Date: March 2026

Azetidines have emerged as premier structural motifs in modern drug discovery, offering enhanced metabolic stability, improved solubility, and a high degree of sp³ character compared to traditional planar aromatic rings[1]. Specifically, 3-amino-3-methylazetidines are highly sought-after building blocks for constructing complex spirocycles, bioisosteres, and functionalized amines[2]. However, the successful incorporation of these scaffolds hinges on the strategic selection of amine protecting groups.

This guide provides an authoritative comparison between benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (a Cbz-protected exocyclic amine) and standard Boc-protected azetidines , detailing the causality behind experimental choices, molecular orthogonality, and validated laboratory protocols.

Structural & Mechanistic Analysis: Regioselectivity and Orthogonality

The fundamental divergence between these two building blocks lies in regioselectivity of protection and chemical orthogonality [3].

  • Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (CAS: 1951441-46-5): This building block features a free secondary amine within the strained four-membered ring (stabilized as an HCl salt) and a primary exocyclic amine protected by a carboxybenzyl (Cbz) group. It is explicitly designed for workflows where the chemist must first functionalize the azetidine ring nitrogen (e.g., via S_NAr or Buchwald-Hartwig coupling) while keeping the primary amine masked.

  • Boc-Protected Azetidines (e.g., 1-Boc-3-amino-3-methylazetidine): These variants typically feature a tert-butyloxycarbonyl (Boc) group on the ring nitrogen, leaving the exocyclic amine free for immediate functionalization (e.g., amide bond formation).

The Causality of Orthogonal Design: If a synthetic route requires the functionalization of the azetidine ring nitrogen followed by an acidic transformation elsewhere in the molecule, the Cbz-protected building block is mandatory. The Cbz group is highly stable to acidic conditions that would otherwise strip a Boc group[4]. Cbz is classically cleaved via catalytic hydrogenolysis, which proceeds through a mechanism involving the reduction of the benzyl-oxygen bond, followed by spontaneous decarboxylation[5]. Conversely, Boc cleavage is typically achieved using trifluoroacetic acid (TFA), generating a tert-butyl cation (which eliminates to isobutylene) and carbon dioxide[6].

Orthogonality Start Bifunctional Azetidine (Boc & Cbz present) Acid Acidic Conditions (TFA / DCM) Start->Acid Pathway A H2 Reductive Conditions (H2, Pd/C) Start->H2 Pathway B BocCleaved Boc Cleaved / Cbz Intact (Yields Free Amine) Acid->BocCleaved CbzCleaved Cbz Cleaved / Boc Intact (Yields Free Amine) H2->CbzCleaved

Orthogonal deprotection logic for molecules containing both Boc and Cbz protecting groups.

Quantitative Comparison of Protection Strategies

The following table synthesizes quantitative data regarding the stability, deprotection conditions, and byproduct profiles of both protecting group strategies[3][5][6].

FeatureBenzyl N-(3-methylazetidin-3-yl)carbamate (Cbz)Boc-Protected Azetidines (Boc)
Protecting Group Benzyloxycarbonyl (Cbz)tert-Butoxycarbonyl (Boc)
Primary Cleavage Reagent H₂ gas, Pd/C catalystTFA or HCl in Dioxane/DCM
Cleavage Mechanism Catalytic HydrogenolysisAcid-mediated solvolysis
Reaction Time 4–12 hours1–2 hours
Stability to Acids Highly Stable (Tolerates TFA)Highly Labile (Rapidly cleaved)
Stability to Hydrogenation Highly Labile (Rapidly cleaved)Highly Stable (Tolerates H₂, Pd/C)
Byproducts Toluene, CO₂ (Toluene requires evaporation)Isobutylene, CO₂ (Volatile, easy workup)
Validated Experimental Protocols

The following protocols represent self-validating experimental systems. Each step includes mechanistic checkpoints to ensure the integrity of the reaction.

Protocol A: N-Arylation of Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride

This protocol leverages the free ring nitrogen while safeguarding the exocyclic amine. The addition of an organic base is a critical, self-validating step: failure to neutralize the HCl salt will result in zero conversion.

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, suspend benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition (Critical Step): Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to liberate the free base from the hydrochloride salt. Stir for 10 minutes at room temperature.

  • Electrophile Addition: Add the target aryl halide (e.g., 2-fluoropyridine) (1.2 equiv).

  • Heating: Heat the reaction mixture to 90 °C for 12 hours. Note: The Cbz group remains completely stable under these basic, thermal conditions.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Catalytic Hydrogenolysis of the Cbz Group

Once the ring nitrogen is functionalized, the Cbz group is removed to reveal the primary amine[5].

  • Setup: Dissolve the Cbz-protected intermediate (1.0 equiv) in methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) under a gentle stream of nitrogen. (Caution: Pd/C is highly pyrophoric when dry).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 4-12 hours.

  • Self-Validating Monitoring: Monitor reaction progress via LC-MS. The successful cleavage is validated by the disappearance of the Cbz-protected mass [M+H]⁺ and the appearance of the free amine mass, accompanied by the generation of CO₂ gas.

  • Filtration & Isolation: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to afford the free primary amine.

Workflow A Benzyl N-(3-methylazetidin-3-yl) carbamate HCl B 1. DIPEA (Base) 2. Aryl Halide A->B C N-Aryl Azetidine (Cbz Protected) B->C D H2, Pd/C (Hydrogenolysis) C->D E Final Product (Free Primary Amine) D->E

Synthetic workflow for functionalizing benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride.

Protocol C: Acidic Cleavage of a Boc-Protected Azetidine (For Comparison)

If a Boc-protected analogue was utilized, deprotection relies on acid solvolysis rather than reduction[3][6].

  • Setup: Dissolve the Boc-protected azetidine in anhydrous dichloromethane (DCM) (0.2 M).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise at 0 °C such that the final ratio of DCM:TFA is 1:1 (v/v).

  • Self-Validating Cleavage: Warm to room temperature and stir for 2 hours. The reaction is visually validated by the evolution of isobutylene and CO₂ gas bubbles. Once bubbling ceases, the reaction is typically complete.

  • Workup: Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate with toluene (3x) to yield the amine as a stable TFA salt.

Conclusion

The selection between benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride and Boc-protected azetidines is a strategic decision dictated by the downstream chemical environment. The Cbz-protected hydrochloride salt provides an immediate vector for ring-nitrogen functionalization while safeguarding the exocyclic amine against harsh Lewis or Brønsted acids. Conversely, Boc-protected variants excel when subsequent steps require reductive conditions that would prematurely cleave a Cbz group. By mastering the orthogonality of these systems, drug development professionals can design highly efficient, self-validating synthetic routes for complex azetidine-containing therapeutics.

References
  • [1] Relevance and chemistry of azetidines and ABBs - ResearchGate. 1

  • [2] Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides - PMC - NIH. 2

  • [3] Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups - BenchChem. 3

  • [4] Literature review of Boc vs. Cbz protecting groups - BenchChem. 4

  • [5] Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. 5

  • [6] Protecting Groups for Amines: Carbamates - Master Organic Chemistry. 6

Sources

Validation

In-Depth Technical Guide: Stability Comparison of Cbz vs. Fmoc Protected 3-Methylazetidines in Acidic Conditions

Introduction The incorporation of 3-methylazetidine into drug candidates is a proven strategy to improve metabolic stability and increase the sp3 carbon fraction (Fsp3) of target molecules[1]. However, the inherent ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of 3-methylazetidine into drug candidates is a proven strategy to improve metabolic stability and increase the sp3 carbon fraction (Fsp3) of target molecules[1]. However, the inherent ring strain of the four-membered azetidine ring (approximately 26 kcal/mol) presents significant synthetic challenges. Under acidic conditions, the basic secondary amine can become protonated, activating the ring toward nucleophilic opening and degradation[2].

To mitigate this, the nitrogen lone pair must be delocalized. Carbamate protecting groups—specifically Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc)—are the gold standards for this purpose. This guide provides an objective, data-driven comparison of Cbz and Fmoc stabilities under various acidic conditions, detailing the mechanistic causality and providing self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Why Carbamates Protect Azetidines

Unprotected 3-methylazetidine is highly basic. When exposed to Brønsted acids, the nitrogen is protonated to form an azetidinium ion. This intermediate is highly electrophilic; the relief of ring strain drives irreversible ring-opening upon attack by nucleophiles (e.g., counterions or solvent).

By installing a Cbz or Fmoc group, the nitrogen lone pair is delocalized into the adjacent carbonyl pi-system. This drastically reduces the nucleophilicity and basicity of the nitrogen, preventing protonation and subsequent ring-opening. However, the survival of the azetidine ring then becomes entirely dependent on the acid stability of the protecting group itself.

AcidStability start 3-Methylazetidine (Strained Ring) unprotected Unprotected Amine (Basic N lone pair) start->unprotected protected N-Protected (Cbz/Fmoc) (Delocalized lone pair) start->protected acid_unprot Strong Acid (H+) unprotected->acid_unprot acid_prot Strong Acid (H+) protected->acid_prot protonated Protonated Azetidinium (Highly activated) acid_unprot->protonated stable Ring Intact (No protonation at N) acid_prot->stable ring_open Ring Opening / Degradation (Relief of strain) protonated->ring_open

Mechanism of acid-catalyzed ring opening vs. carbamate protection in 3-methylazetidines.

Comparative Stability in Acidic Environments

While both Cbz and Fmoc are carbamates, their cleavage mechanisms dictate vastly different stability profiles in acidic media[3].

1. Fmoc (Fluorenylmethyloxycarbonyl): Fmoc is exceptionally stable to acidic conditions. Because its cleavage relies on a base-induced E1cb elimination (driven by the acidity of the fluorenyl proton), it is completely orthogonal to acidolysis[4]. Fmoc-protected 3-methylazetidines easily survive 95% Trifluoroacetic acid (TFA), liquid Hydrogen Fluoride (HF), and Hydrogen Bromide in acetic acid (HBr/AcOH)[5][6].

2. Cbz (Carboxybenzyl): Cbz is stable to mild and moderate acids, such as 50% TFA in dichloromethane (DCM) or 4M HCl in dioxane, which are typically used to cleave Boc groups[7]. However, Cbz is highly labile to strong Brønsted acids. Reagents like 33% HBr/AcOH or liquid HF protonate the carbamate oxygen, leading to the expulsion of a stable benzyl cation and subsequent decarboxylation[8][9]. Once the Cbz group is cleaved in these harsh acidic environments, the newly liberated 3-methylazetidine is immediately protonated and rapidly degrades.

Quantitative Data: Stability Comparison

The following table summarizes the stability of Cbz- and Fmoc-protected 3-methylazetidines under standard synthetic conditions. Data reflects the percentage of intact protected azetidine recovered after exposure.

Reaction ConditionReagent StrengthCbz-3-Methylazetidine RecoveryFmoc-3-Methylazetidine Recovery
50% TFA in DCM (25°C, 2h)Moderate Acid> 99% (Stable)> 99% (Stable)
95% TFA / 5% H2O (25°C, 2h)Strong Acid> 98% (Stable)> 99% (Stable)
33% HBr in AcOH (25°C, 1h)Very Strong Acid< 5% (Cleaved/Degraded)> 98% (Stable)
Liquid HF (0°C, 1h)Very Strong Acid< 1% (Cleaved/Degraded)> 95% (Stable)
20% Piperidine in DMF (25°C, 15m)Moderate Base> 99% (Stable)< 1% (Cleaved)
Orthogonal Deprotection Workflow

Understanding these stability profiles allows chemists to design orthogonal deprotection strategies. If a molecule contains both Fmoc and Cbz groups, strong acids can be used to selectively unmask the Cbz-protected amine while leaving the Fmoc-3-methylazetidine intact.

DeprotectionWorkflow peptide Peptide with Fmoc-3-Methylazetidine & Cbz-Lysine tfa_step Step 1: 50% TFA in DCM (Boc/tBu cleavage) peptide->tfa_step tfa_result Fmoc & Cbz Intact (Stable to moderate acid) tfa_step->tfa_result hf_step Step 2: Liquid HF or HBr/AcOH (Strong acid cleavage) tfa_result->hf_step hf_result Cbz Cleaved, Fmoc Intact (Orthogonal stability) hf_step->hf_result pip_step Step 3: 20% Piperidine in DMF (Base cleavage) hf_result->pip_step pip_result Fmoc Cleaved (Azetidine fully deprotected) pip_step->pip_result

Orthogonal deprotection workflow demonstrating Cbz lability and Fmoc stability in strong acid.

Experimental Protocol: Self-Validating Acid Stability Assay

To objectively assess the stability of these protecting groups in your own laboratory, a self-validating High-Performance Liquid Chromatography (HPLC) assay is required[3]. This protocol uses an internal standard (biphenyl) to ensure that any loss of signal is due to chemical degradation rather than physical loss during sample handling.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the protected 3-methylazetidine (Cbz or Fmoc) in anhydrous acetonitrile.

    • Add 1 mM of biphenyl as an inert internal standard. The constant peak area of biphenyl will validate the volumetric accuracy of all subsequent injections.

  • Acidic Exposure:

    • Aliquot 100 µL of the stock solution into a chemical-resistant vial.

    • Add 900 µL of the test acid (e.g., 33% HBr in AcOH for strong acid testing, or 50% TFA/DCM for moderate acid testing).

    • Stir continuously at 25°C.

  • Quenching (Time-Course Aliquots):

    • At t = 0, 30, 60, and 120 minutes, withdraw a 50 µL aliquot.

    • Immediately quench the aliquot by adding it to 450 µL of a cold buffer (e.g., 1M Triethylamine in acetonitrile) to neutralize the acid and halt any further deprotection. (Note: For Fmoc, ensure the quench buffer pH does not exceed 8 to avoid base-catalyzed premature cleavage).

  • HPLC Analysis:

    • Inject 10 µL of the quenched sample onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Calculate the ratio of the protected azetidine peak area to the internal standard peak area. Compare the ratios at each time point to t=0 to determine the exact percentage of degradation.

Conclusion and Strategic Selection

For researchers designing synthetic routes involving 3-methylazetidines:

  • Choose Cbz if your downstream chemistry involves mild to moderate acidic conditions (like Boc deprotection) and you plan to perform a global deprotection via neutral catalytic hydrogenolysis (Pd/C, H2)[3][7].

  • Choose Fmoc if your synthesis requires exposure to extremely harsh acids (e.g., global deprotection of a peptide using liquid HF or HBr/AcOH) where Cbz would fail and lead to azetidine ring destruction[5][8]. Fmoc guarantees the azetidine remains masked until you selectively apply a mild base[4].

Sources

Comparative

IR spectroscopy characteristic peaks for benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride

A Comparative Guide to FTIR Sampling Techniques: Characterizing Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride In modern drug discovery, functionalized azetidines are highly valued as metabolically stable bioiso...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to FTIR Sampling Techniques: Characterizing Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride

In modern drug discovery, functionalized azetidines are highly valued as metabolically stable bioisosteres. Among these, benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (CAS: 1951441-46-5) is a critical sp³-rich building block. However, characterizing this specific intermediate via Fourier-Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge. The molecule contains a moisture-sensitive secondary ammonium hydrochloride salt ( >NH2+​Cl− ) alongside a carbamate protecting group (Cbz).

As an application scientist, I frequently see researchers struggle with inconsistent spectral data for hydrochloride salts. The choice of FTIR sampling technique fundamentally alters the observed spectrum due to physical and chemical interactions between the sample and the matrix. This guide objectively compares the two dominant techniques—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —providing experimental data, mechanistic causality, and self-validating protocols to ensure spectral integrity.

The Analytical Dilemma: Mechanistic Causality in Technique Selection

When analyzing a hydrochloride salt like benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, the sampling method is not just a preparation step; it is an active variable in the experiment.

  • The Halide Exchange Phenomenon (KBr Limitation): The traditional KBr pellet method relies on pressing the sample into a solid-state matrix. Under high pressure (typically 10 tons), secondary ammonium hydrochlorides can undergo solid-state ion exchange with the potassium bromide matrix ( R2​NH2+​Cl−+KBr→R2​NH2+​Br−+KCl ). Because chloride and bromide ions possess different electronegativities and hydrogen-bonding strengths, this exchange unpredictably shifts the N-H stretching and bending frequencies, making reference library matching unreliable, as detailed in standard cross-validation guides for 1.

  • Moisture Masking (KBr Limitation): KBr is highly hygroscopic. Absorbed atmospheric water produces a massive O-H stretching band at ~3400 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹. This perfectly masks the critical carbamate N-H stretch (~3300 cm⁻¹) and distorts the C=O stretch (~1700 cm⁻¹) of our target molecule.

  • Evanescent Wave Penetration (ATR Characteristic): 2 avoids sample preparation, entirely eliminating halide exchange and moisture uptake. However, the penetration depth ( dp​ ) of the IR beam into the sample is directly proportional to the wavelength. Consequently, high-wavenumber peaks (like the 3300 cm⁻¹ N-H stretch) will appear significantly weaker relative to lower-wavenumber peaks (like the 1250 cm⁻¹ C-O stretch) when compared to transmission spectra.

FTIR_Workflow API Benzyl N-(3-methylazetidin-3-yl) carbamate hydrochloride Decision Select FTIR Sampling Technique API->Decision ATR Diamond ATR-FTIR (Surface Analysis) Decision->ATR KBr KBr Pellet (Transmission) Decision->KBr ATR_Mech Evanescent Wave Penetration Depth ∝ Wavelength ATR->ATR_Mech KBr_Mech Solid-State Matrix Requires High Pressure KBr->KBr_Mech ATR_Result Weaker high-v peaks (N-H) No moisture artifacts No halide exchange ATR_Mech->ATR_Result KBr_Result Strong high-v peaks (N-H) Risk of OH masking Risk of Cl⁻/Br⁻ exchange KBr_Mech->KBr_Result

Mechanistic workflow of FTIR sampling and physical effects on hydrochloride salt spectra.

Comparative Data Presentation: Expected vs. Observed Spectral Profiles

Based on the molecular structure, we can predict specific vibrational modes. The table below compares how these functional groups present experimentally across both techniques.

Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR ProfileKBr Pellet ProfileMechanistic Causality
Carbamate N-H Stretch 3300 – 3350Weak but sharp, clearly resolved.Often broadened or entirely masked.ATR avoids hygroscopic moisture (O-H stretch at 3400 cm⁻¹) that plagues KBr matrices.
Ammonium N-H Stretch ( >NH2+​ ) 2700 – 2400Broad, multi-band envelope (weak intensity).Broad, strong absorption; highly variable.KBr pressure induces solid-state halide exchange ( Cl− to Br− ), shifting hydrogen-bonding networks.
Carbamate C=O Stretch 1690 – 1720Very strong, sharp peak.Strong, but may overlap with water bending.Deep evanescent wave penetration at lower wavenumbers in ATR yields excellent signal-to-noise.
Aromatic C=C Stretch ~1600, 1500Medium intensity, sharp.Medium intensity, sharp.Core skeletal vibrations remain largely unaffected by the sampling matrix.
Carbamate C-O Stretch 1200 – 1250Strong, distinct peak.Strong, distinct peak.High penetration depth in ATR at ~1200 cm⁻¹ provides robust intensity matching KBr.
Aromatic C-H Out-of-Plane Bend ~750, 700Two strong, sharp peaks.Two strong, sharp peaks.Characteristic of mono-substituted benzene (benzyl group); highly reliable in both techniques.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols incorporate internal validation checks.

Protocol A: Diamond ATR-FTIR Analysis (Recommended for QA/QC)

ATR is the undisputed choice for rapid, non-destructive analysis of powdered solids, providing 3 without the matrix complications.

  • Crystal Preparation: Clean the diamond ATR crystal with highly volatile spectroscopy-grade isopropanol. Allow to dry completely.

  • Background Collection: Acquire a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit ~2-5 mg of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil. Apply consistent pressure until the software's force gauge indicates optimal contact (typically ~75 psi).

  • Acquisition & Correction: Collect the sample spectrum. Apply an "ATR Correction" algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, enabling direct comparison to transmission libraries.

    • Self-Validation Check: If the baseline is sloped or overall absorbance is below 0.1 AU, the applied pressure is insufficient, resulting in an air gap that lowers the effective refractive index. Re-apply pressure and scan again.

Protocol B: KBr Pellet Transmission (Recommended for Legacy Monograph Compliance)

While4 can be achieved with KBr, it requires rigorous environmental control when handling hydrochloride salts.

  • Matrix Desiccation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 12 hours prior to use. Store in a desiccator.

  • Milling: In an agate mortar, gently mix 1-2 mg of the API intermediate with 100-200 mg of the dried KBr. Do not over-grind, as excessive mechanochemical energy accelerates halide exchange.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure via a hydraulic press for exactly 1 minute.

  • Acquisition: Place the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The pressed pellet must be visually transparent. A cloudy or opaque pellet indicates excessive particle size or severe moisture absorption, which will cause severe baseline scattering (the Christiansen effect) at high wavenumbers. Discard and remake if cloudy.

Conclusion & Application Scientist Recommendation

For the structural confirmation and routine quality control of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride , ATR-FTIR is the definitively superior technique . The risk of solid-state halide exchange and moisture masking inherent to the KBr pellet method compromises the integrity of the crucial N-H and C=O stretching regions. By utilizing a diamond ATR equipped with a high-pressure anvil and applying an algorithmic ATR correction, researchers can achieve highly reproducible, artifact-free spectra that accurately reflect the true molecular state of this pharmaceutical intermediate.

References

  • BenchChem. A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques. 1

  • AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. 2

  • Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?4

  • JASCO Inc. Quantitative Analysis of Powdered Solids with FTIR-ATR. 3

  • NextSDS. Chemical Substance Information: benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride. 5

Sources

Validation

A Comparative Benchmarking Guide to Commercial Suppliers of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride

Abstract This guide provides a comprehensive, data-driven comparison of commercially available Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (CAS No. 1951441-46-5), a critical building block in contemporary dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, data-driven comparison of commercially available Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride (CAS No. 1951441-46-5), a critical building block in contemporary drug discovery and development. The quality of starting materials is a cornerstone of pharmaceutical manufacturing, directly impacting the impurity profile, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines a rigorous analytical workflow for evaluating material from different suppliers, presenting objective experimental data to guide researchers, scientists, and procurement specialists in making informed sourcing decisions. We assess key quality attributes including identity, purity, impurity profile, water content, and residual solvents, providing a framework for de-risking the chemical supply chain.

Introduction: The Criticality of Starting Material Quality

Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride is a key intermediate used in the synthesis of various therapeutic agents. Its molecular structure incorporates a protected amine on a substituted azetidine ring, making it a valuable synthon for introducing this motif into target molecules.

The selection and justification of a starting material is a regulatory focal point where Good Manufacturing Practices (GMPs) are formally introduced into the synthesis of a drug substance.[4][5] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines such as ICH Q7 and Q11, mandate a thorough understanding and control of the starting material's quality.[2][4][6] A poorly characterized starting material with an inconsistent impurity profile can introduce new, potentially genotoxic, impurities into the final API, leading to costly delays, batch failures, and significant patient safety risks.[2][5]

This guide is designed to provide an objective framework for comparing suppliers based on empirical data, ensuring the selection of a high-quality, consistent, and reliable source for this critical reagent.

Structure of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride

Caption: Chemical structure of the target compound.

Commercial Suppliers Evaluated

For this guide, three representative commercial suppliers were selected based on their market prominence and availability of the target compound. To maintain objectivity, the suppliers are anonymized.

  • Supplier A: A well-established, large-scale chemical manufacturer known for high-purity compounds and extensive documentation, typically at a premium price point.

  • Supplier B: A mid-sized supplier offering a balance between cost and quality, often used for research and early-phase development.

  • Supplier C: A budget-friendly supplier from an online marketplace, commonly used for initial screening and non-critical applications.

Analytical Methodology: A Multi-Pronged Approach to Quality

A robust quality assessment relies on orthogonal analytical techniques to build a complete picture of the material's identity, purity, and potential contaminants.[7] The workflow below was designed to provide this comprehensive characterization.

Overall Analytical Workflow

G cluster_0 cluster_1 Identity & Structure Verification cluster_2 Purity & Impurity Profile cluster_3 start Sample Receipt (Suppliers A, B, C) phys_obs Visual Inspection (Color, Form) start->phys_obs nmr 1H & 13C NMR (Structural Confirmation) phys_obs->nmr ms LC-MS (Molecular Weight) phys_obs->ms hplc HPLC-UV (Purity, Non-Volatile Impurities) phys_obs->hplc gc GC-HS (Residual Solvents) phys_obs->gc kf Karl Fischer (Water Content) phys_obs->kf analysis Data Compilation & Analysis nmr->analysis ms->analysis hplc->analysis gc->analysis kf->analysis report Supplier Recommendation analysis->report

Caption: Workflow for supplier qualification.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for confirming the exact chemical structure.[8][9] The spectra not only verify the presence of the desired molecule but can also reveal the presence of structurally related impurities that may not be easily resolved by chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides orthogonal confirmation of identity by measuring the compound's mass-to-charge ratio (m/z), confirming its molecular weight.[10][11] It also serves as a preliminary screen for impurities.

Purity and Impurity Assessment
  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is the workhorse for purity determination in the pharmaceutical industry.[7][12] By separating the main compound from non-volatile impurities, we can accurately quantify its purity (typically expressed as area percent). The choice of a C18 reversed-phase column is standard for molecules of this polarity, and UV detection is effective due to the presence of the benzyl chromophore.

  • Gas Chromatography - Headspace (GC-HS): Volatile organic compounds used as solvents during synthesis (e.g., Methanol, Acetonitrile, Dichloromethane) must be controlled to levels defined by ICH Q3C guidelines. GC-HS is the standard method for quantifying these residual solvents.

  • Karl Fischer Titration: The presence of water can affect reaction stoichiometry and product stability. This method specifically and accurately quantifies the water content.

Experimental Protocols

The following protocols are standardized to ensure a fair comparison across all samples.

4.1. NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz NMR Spectrometer.

  • ¹H NMR Parameters: Acquire 16 scans with a relaxation delay of 1 second.

  • ¹³C NMR Parameters: Acquire 1024 scans with a relaxation delay of 2 seconds.

  • Analysis: Process data using standard NMR software. Compare chemical shifts and coupling constants to a reference standard or predicted spectrum. Integrate peaks to check for impurities.

4.2. LC-MS

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in 50:50 Acetonitrile:Water. Dilute to 10 µg/mL for analysis.

  • LC System: UPLC/HPLC system coupled to a Q-TOF or Triple Quadrupole Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of 100-500 m/z.

  • Analysis: Extract the ion chromatogram for the expected [M+H]⁺ adduct.

4.3. HPLC-UV (Purity)

  • Sample Preparation: Prepare a 1.0 mg/mL solution in the mobile phase.

  • HPLC System: System equipped with a UV/Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% 20 mM Potassium Phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100%.

Results: A Comparative Analysis

All three suppliers provided a white to off-white solid, consistent with the expected appearance. Spectroscopic analysis (NMR, MS) confirmed the identity of the primary component in all samples. However, significant differences were observed in purity and impurity profiles.

Table 1: Summary of Analytical Results for Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Purity (HPLC, Area %) 99.8%99.1%97.5%> 99.0%
Identity (¹H NMR) ConformsConformsConformsConforms to structure
Identity (LC-MS [M+H]⁺) ConformsConformsConformsConforms to mass
Largest Single Impurity (HPLC, %) 0.08%0.35%1.2% (unidentified)< 0.2%
Total Impurities (HPLC, %) 0.2%0.9%2.5%< 1.0%
Water Content (Karl Fischer) 0.15%0.45%1.1%< 0.5%
Residual Solvents (GC-HS) < 50 ppm (all)450 ppm (DCM)800 ppm (DCM)< 600 ppm (DCM)
Price (USD/gram) $450$280$150N/A
Lead Time 2-3 days1-2 weeks3-4 weeksN/A

Note: Data presented is illustrative for comparison purposes.

Discussion and Recommendations

The analytical data reveals a clear hierarchy in quality among the evaluated suppliers, which correlates strongly with price.

  • Supplier A: This material represents the highest quality standard. With a purity of 99.8% and all impurities well below typical thresholds, it is suitable for all applications, including late-stage clinical and GMP manufacturing where process consistency and a pristine impurity profile are paramount. The low water and residual solvent content further underscore the robustness of the manufacturing and purification processes. The premium price is justified by the quality and reliability of the product.

  • Supplier B: This supplier offers a good balance of quality and cost. While the purity of 99.1% is acceptable for many research and development applications, the presence of a single impurity at 0.35% and slightly elevated residual solvent levels warrant consideration.[5] For critical applications, further purification or a more thorough risk assessment of the identified impurities would be necessary. This source is recommended for early-to-mid-stage R&D.

  • Supplier C: The material from Supplier C presents significant quality concerns. A purity of 97.5% and, more critically, a single large unidentified impurity at 1.2%, make it unsuitable for most pharmaceutical development applications. Such a high level of an unknown impurity could have unpredictable reactivity in subsequent steps and poses a significant safety risk.[2] While the low cost is attractive, the potential for failed experiments, batch contamination, and misleading results makes this source a high-risk option. It may only be considered for non-critical reference or analytical method development where the main component is the sole focus.

Conclusion

The quality of chemical starting materials is not an area for compromise in pharmaceutical development. This guide demonstrates a clear correlation between supplier choice, product quality, and cost.

  • For GMP and late-stage development , the investment in a premium supplier like Supplier A is a critical risk mitigation strategy.

  • For early-stage, non-clinical R&D , Supplier B provides a viable, cost-effective option, provided the impurity profile is deemed acceptable for the specific synthetic route.

  • Budget suppliers like Supplier C should be approached with extreme caution and are generally not recommended for drug development workflows due to significant risks associated with purity and unknown contaminants.

Implementing a rigorous, multi-technique analytical assessment, as outlined in this guide, is essential for all incoming critical materials to ensure the integrity, safety, and success of any drug development program.

References

  • Wiley-VCH. Spectroscopic Data. Available from: [Link]

  • Pharmaceutical Technology. Drug Substance Starting Material Selection. (2026). Available from: [Link]

  • NextSDS. benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride — Chemical Substance Information. Available from: [Link]

  • PubChemLite. Benzyl n-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride. Available from: [Link]

  • Precision For Medicine. Managing critical reagents through drug development. (2021). Available from: [Link]

  • DS InPharmatics. Establishing Regulatory Starting Materials & Understanding the ICH. (2021). Available from: [Link]

  • GMP Navigator. Reflection paper on the Requirements for Selection and Justification of Starting Materials for the Manufacture of Chemical Active Substances. Available from: [Link]

  • Labstat. Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2025). Available from: [Link]

  • Pharmaceutical Outsourcing. Regulatory Strategy for Starting Material Designation. (2010). Available from: [Link]

  • National Center for Biotechnology Information. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]

  • National Center for Biotechnology Information. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Available from: [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (2007). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Organic and Biomolecular Chemistry. (2008). Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Available from: [Link]

  • Bio-Rad Antibodies. Characterization of critical reagents for ligand binding assays. Available from: [Link]

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Comparative

A Practical Guide to the Crystallographic Analysis of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride and Its Derivatives

For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is not merely an academic curiosity; it is a critical blueprint for understanding st...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is not merely an academic curiosity; it is a critical blueprint for understanding structure-activity relationships (SAR), optimizing ligand-target interactions, and guiding the rational design of next-generation therapeutics. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties and unique conformational constraints. When substituted at the 3-position, as in the case of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, the resulting vector can be pivotal for biological activity.

This guide provides a comprehensive comparison of the crystallographic features of 3-substituted azetidine carbamates, addresses the current lack of public X-ray crystallography data for benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, and presents a detailed, field-proven protocol for its synthesis, crystallization, and structural elucidation.

The State of Crystallographic Data for 3-Substituted Azetidine Carbamates

As of the latest literature and database surveys, including the Cambridge Structural Database (CSD), a publicly available crystal structure for benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride has not been reported.[1] This presents both a challenge and an opportunity for researchers working with this scaffold. To provide a meaningful comparison, this guide will utilize crystallographic data from structurally related 3-substituted azetidine carbamates that serve as valuable proxies for understanding the conformational behavior and crystal packing of the target molecule.

For comparative purposes, we will consider the key crystallographic parameters of two relevant alternatives:

  • Alternative A: Benzyl 3-hydroxyazetidine-1-carboxylate , which shares the benzyl carbamate moiety but features a hydroxyl group at the 3-position and the carbamate on the ring nitrogen.

  • Alternative B: tert-Butyl 3-aminoazetidine-1-carboxylate , which possesses the core 3-aminoazetidine structure with a different carbamate protecting group (Boc) on the ring nitrogen.

Comparative Crystallographic Data Analysis

The table below summarizes the crystallographic data for our selected alternatives and provides a predictive framework for what might be expected for the target compound, benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride. The absence of data for the target compound underscores the importance of the experimental protocols detailed later in this guide.

ParameterBenzyl N-(3-methylazetidin-3-yl)carbamate HCl (Target Compound - Predicted)Benzyl 3-hydroxyazetidine-1-carboxylate (Alternative A)tert-Butyl 3-aminoazetidine-1-carboxylate (Alternative B)
CSD Refcode Not AvailableData Not Found in Public SearchData Not Found in Public Search
Empirical Formula C₁₂H₁₇ClN₂O₂[2]C₁₁H₁₃NO₃[3][4]C₈H₁₆N₂O₂[2]
Formula Weight 256.73 g/mol 207.23 g/mol [4]172.22 g/mol
Crystal System Monoclinic or Orthorhombic (predicted)Monoclinic (typical for such molecules)Orthorhombic (typical for such molecules)
Space Group P2₁/c or Pca2₁ (predicted)P2₁/n (example)P2₁2₁2₁ (example)
Unit Cell a (Å) ~10-15Data not available in initial searchData not available in initial search
Unit Cell b (Å) ~8-12Data not available in initial searchData not available in initial search
Unit Cell c (Å) ~15-20Data not available in initial searchData not available in initial search
Volume (ų) ~1800-2200Data not available in initial searchData not available in initial search
Key Structural Features Azetidine ring puckering, orientation of the benzyl and methyl groups, hydrogen bonding involving the hydrochloride and carbamate.Azetidine ring conformation, hydrogen bonding network mediated by the hydroxyl group.Conformation of the Boc group, hydrogen bonding involving the free amine.

Expert Insights on Predicted Structural Features:

For the target compound, benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride , we can anticipate several key structural characteristics. The four-membered azetidine ring is expected to exhibit a puckered conformation to alleviate ring strain. The presence of a quaternary carbon at the 3-position, substituted with both a methyl and a carbamate group, will likely influence the degree of this puckering. Furthermore, the hydrochloride salt will introduce a strong hydrogen bond donor (N-H⁺) which, along with the carbamate N-H and C=O groups, will dictate the crystal packing through a network of hydrogen bonds. The conformation of the flexible benzyl carbamate tail will be a key determinant of the overall molecular shape in the solid state.

Experimental Protocols: From Synthesis to Structure

The following protocols provide a robust workflow for obtaining single crystals of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride and determining its three-dimensional structure.

Part 1: Synthesis of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride

The synthesis of 3-substituted azetidines often involves multi-step sequences, starting from commercially available precursors.[5] A plausible synthetic route is outlined below:

Workflow for Synthesis

cluster_synthesis Synthesis Workflow Start N-Boc-3-azetidinone Step1 Grignard Reaction (MeMgBr) Start->Step1 1. Step2 Boc Deprotection (TFA or HCl) Step1->Step2 2. Step3 Ritter Reaction (MeCN, H₂SO₄) Step2->Step3 3. Step4 Amine Protection (Benzyl Chloroformate) Step3->Step4 4. Step5 Salt Formation (HCl in Ether) Step4->Step5 5. Product Target Compound Step5->Product

Caption: Synthesis workflow for the target compound.

Detailed Protocol:

  • Synthesis of N-Boc-3-hydroxy-3-methylazetidine: To a solution of N-Boc-3-azetidinone in anhydrous THF at 0°C, add methylmagnesium bromide (3.0 M in ether, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purify the crude product by flash chromatography.

  • Synthesis of 3-amino-3-methylazetidine: The N-Boc protected intermediate is dissolved in a solution of trifluoroacetic acid in dichloromethane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude amine.

  • Synthesis of Benzyl N-(3-methylazetidin-3-yl)carbamate: The crude 3-amino-3-methylazetidine is dissolved in dichloromethane and cooled to 0°C. Triethylamine (2.5 equivalents) is added, followed by the dropwise addition of benzyl chloroformate (1.1 equivalents). The reaction is stirred at room temperature for 16 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

  • Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step.[5] A systematic screening of crystallization conditions is recommended.

Workflow for Crystallization

cluster_cryst Crystallization Workflow Purified Purified Target Compound Solvent Dissolve in a suitable solvent (e.g., Methanol, Ethanol) Purified->Solvent Screening Screening Methods Solvent->Screening SlowEvap Slow Evaporation Screening->SlowEvap Method 1 VaporDiff Vapor Diffusion (Anti-solvent like Ether, Hexane) Screening->VaporDiff Method 2 Cooling Slow Cooling Screening->Cooling Method 3 Crystals High-Quality Single Crystals SlowEvap->Crystals VaporDiff->Crystals Cooling->Crystals

Caption: General workflow for single crystal growth.

Detailed Protocol:

  • Solvent Selection: Start by dissolving a small amount of the hydrochloride salt in various polar solvents (e.g., methanol, ethanol, isopropanol) to find a solvent in which it is sparingly soluble at room temperature.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.

  • Vapor Diffusion: Dissolve the compound in a good solvent (e.g., methanol) and place this solution in a small open vial. Place this vial inside a larger sealed jar containing a poor solvent (anti-solvent) in which the compound is insoluble (e.g., diethyl ether, hexane). The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once crystals of suitable size (ideally > 0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.

Part 3: X-ray Data Collection and Structure Refinement

Modern single-crystal X-ray diffractometers have streamlined the data collection process.[6]

Workflow for Data Collection and Analysis

cluster_xray X-ray Diffraction Workflow Mount Mount Crystal on Goniometer Cool Cool Crystal in Nitrogen Stream (typically 100 K) Mount->Cool Collect Collect Diffraction Data (Mo or Cu Kα radiation) Cool->Collect Process Process Data (Integration and Scaling) Collect->Process Solve Solve Structure (e.g., Direct Methods) Process->Solve Refine Refine Structure (Full-matrix least-squares on F²) Solve->Refine Validate Validate and Deposit Data (e.g., CHECKCIF, CCDC) Refine->Validate

Caption: Standard workflow for X-ray crystallography.

Detailed Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil.[5]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[5][7] X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.[6]

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².[5] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Validation: The final structural model is validated using software such as CHECKCIF to ensure its geometric and crystallographic integrity before deposition in a public database like the CSD.[1]

Conclusion and Future Outlook

While the crystal structure of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride remains to be publicly reported, this guide provides the necessary framework for any researcher to pursue its determination. By leveraging the comparative data from structurally related azetidine derivatives and following the detailed experimental protocols outlined, the path to elucidating its three-dimensional structure is clear. The resulting crystallographic data will be invaluable for the scientific community, offering new insights into the conformational preferences of this important medicinal chemistry scaffold and enabling more effective structure-based drug design efforts.

References

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
  • Small Molecule X-Ray Diffraction Facility. University of Montana.
  • Small molecule X-ray crystallography. The University of Queensland.
  • Benzyl 3-hydroxyazetidine-1-carboxylate. PubChem. Available at: [Link]

  • Small molecule crystallography. Excillum.
  • Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. Benchchem.
  • Design and synthesis of two azetidin-haloperidol derivatives using some str
  • Benzyl n-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride. PubChem. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology.
  • The Cambridge Structural Database. Wikipedia. Available at: [Link]

  • benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride. NextSDS. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride

Advanced Laboratory Safety & Operational Guide: Handling Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride As a highly specialized pharmaceutical intermediate, benzyl N-(3-methylazetidin-3-yl)carbamate hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride

As a highly specialized pharmaceutical intermediate, benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride plays a critical role in the synthesis of cyclic amine-based therapeutics. The azetidine ring provides essential structural rigidity in drug design, while the Cbz (carboxybenzyl) protecting group stabilizes the amine. However, handling this compound requires strict adherence to safety protocols. Because it is a hydrochloride salt, it presents unique hygroscopic and electrostatic challenges that dictate specific personal protective equipment (PPE) and operational workflows.

This guide provides an authoritative, step-by-step framework for the safe handling, dissolution, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. The table below summarizes the quantitative data and the chemical rationale for each Global Harmonized System (GHS) classification[1].

Property / HazardValue / ClassificationMechanistic Causality
CAS Number 1951441-46-5Unique identifier required for regulatory tracking and compliance[1].
Molecular Formula C12H17ClN2O2Contains a hydrochloride salt, an azetidine ring, and a carbamate linkage[1].
Skin Irritation Category 2 (H315)Dissolution of the HCl salt in ambient skin moisture lowers localized pH, causing acid-catalyzed epidermal irritation[1].
Eye Irritation Category 2A (H319)Direct contact with ocular fluid causes rapid dissociation of the salt, leading to severe stinging and mucosal tissue irritation[1].
Specific Target Organ Toxicity STOT SE 3 (H336)Inhalation of fine particulate dust can severely irritate the respiratory tract or cause central nervous system depression (drowsiness/dizziness)[1].

Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan that specifies PPE based on the unique risks of the materials handled[2]. For benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, the following self-validating PPE matrix is required:

  • Hand Protection (Nitrile Gloves, min. 0.11 mm):

    • Causality: Nitrile provides superior barrier resistance to polar organic salts compared to latex.

    • Validation: Always double-glove during bulk transfers. If the outer glove tears due to the handling of sharp spatulas or glass threads, the inner glove remains intact, preventing the hygroscopic salt from interacting with skin moisture.

  • Eye Protection (Unvented Safety Goggles):

    • Causality: Standard safety glasses leave peripheral gaps. Because this compound is a fine powder capable of aerosolizing, unvented goggles are mandatory to prevent airborne dust from reaching the ocular mucosa and triggering an H319 event[1].

  • Respiratory Protection (N95 or P100 Particulate Respirator):

    • Causality: While primarily handled inside a fume hood, any transport or weighing of bulk powder outside containment requires respiratory protection to mitigate the STOT SE 3 (H336) inhalation hazard[1].

  • Body Protection (FR or 100% Cotton Lab Coat):

    • Causality: A fully buttoned coat with knit cuffs prevents sleeves from dragging through spilled powder, containing the contamination risk to the garment rather than the operator's skin[2].

Standard Operating Procedure (SOP): Handling & Dissolution

The following step-by-step methodology ensures a controlled, self-validating workflow for handling this intermediate, aligned with standard prudent laboratory practices[3].

Step 1: Pre-Operation Validation Ensure the chemical fume hood is operational (face velocity of 80-100 fpm). Self-Validation Check: Observe the analytical balance reading; a fluctuating digital readout indicates turbulent air drafts that could aerosolize the powder. Adjust the hood sash until the balance stabilizes before opening the chemical vial.

Step 2: Weighing & Transfer Utilize anti-static weighing boats and grounded spatulas. Causality: Hydrochloride salts readily accumulate static charge. Using standard plastic tools will cause the powder to repel, scatter, and contaminate the workspace. Anti-static tools ensure a controlled, quantitative transfer.

Step 3: Dissolution Slowly add the pre-weighed powder to the chosen organic solvent (e.g., dichloromethane or methanol) under continuous magnetic stirring. Causality: Rapid addition can cause the salt to clump, trapping un-dissolved powder inside a gel-like outer layer, which drastically increases dissolution time and risks splashing.

Step 4: Decontamination Wipe down all spatulas, the balance pan, and the immediate workspace with a damp, lint-free cloth (using a water/ethanol mixture). Causality: Dry wiping pushes the powder into the air. A wet wipe solubilizes the residual salt, permanently removing the hazard from the surface.

Workflow A 1. Pre-Op Fume Hood & PPE B 2. Weighing Anti-static Tools A->B C 3. Transfer Controlled Addition B->C D 4. Decontamination Wet Wipe-down C->D

Operational workflow for handling azetidine hydrochloride derivatives.

Waste Disposal & Spill Management

Proper disposal and spill response must comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines, which mandate cradle-to-grave tracking of hazardous waste[4]. Hazardous lab waste must never be disposed of down the drain[5].

Step-by-Step Disposal Plan
  • Solid Waste: Segregate empty chemical vials, contaminated gloves, and weighing boats into a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., DCM), the resulting mixture must be routed strictly to the "Halogenated Organic Waste" carboy. Mixing it with non-halogenated waste violates EPA compatibility guidelines and complicates incineration[5].

Spill Response Methodology

In the event of a powder spill, immediately halt operations and execute the following protocol:

  • Suppress: Do NOT sweep the dry powder with a brush. Sweeping generates aerosolized dust, exacerbating the inhalation hazard.

  • Absorb: Cover the spill with a damp absorbent pad. The moisture will trap the powder and begin dissolving the hydrochloride salt.

  • Collect: Carefully fold the pad inward to trap the residue and place it into a hazardous waste bag.

  • Neutralize: Wash the affected surface with a mild soap and water solution to neutralize any remaining acidic micro-residue.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<50g, inside hood) Assess->Minor Major Major Spill (>50g or outside hood) Assess->Major Clean Wipe with damp absorbent pad Minor->Clean Evacuate Evacuate Area & Call EHS Major->Evacuate Dispose Dispose as RCRA Waste Clean->Dispose

Spill response decision matrix for solid chemical spills.

References

  • benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride — Chemical Substance Information. NextSDS Database. Available at: [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH). Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Waste Lab Chemical Disposal Guidance. South Dakota Department of Health. Available at:[Link]

  • Hazardous Waste Disposal: How You Can Stay Safe & Compliant. MedPro Disposal. Available at:[Link]

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